Product packaging for 2-Hydroxymethyl Olanzapine-d3(Cat. No.:)

2-Hydroxymethyl Olanzapine-d3

カタログ番号: B12390433
分子量: 331.5 g/mol
InChIキー: FPDIERBPQFAFSI-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Hydroxymethyl Olanzapine-d3 is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 331.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4OS B12390433 2-Hydroxymethyl Olanzapine-d3

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H20N4OS

分子量

331.5 g/mol

IUPAC名

[4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol

InChI

InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3/i1D3

InChIキー

FPDIERBPQFAFSI-FIBGUPNXSA-N

異性体SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO

正規SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 2-Hydroxymethyl Olanzapine-d3. The information is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, drug metabolism studies, and pharmacokinetic research involving Olanzapine.

Core Chemical Properties

This compound is a deuterated isotopologue of 2-Hydroxymethyl Olanzapine, a minor metabolite of the atypical antipsychotic drug, Olanzapine. The incorporation of three deuterium atoms on the N-methyl group of the piperazine ring provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.

PropertyValueSource
Chemical Name (4-(4-(Methyl-d3)piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][2]diazepin-2-yl)methanol[3][4]
Synonyms This compound (Major), LY-290411-d3[3][4][5]
CAS Number 1190006-36-0[3][6]
Molecular Formula C₁₇H₁₇D₃N₄OS[3][6]
Molecular Weight 331.45 g/mol [3][6]
Appearance Not explicitly stated, likely a solid
Solubility Not explicitly stated, parent compound Olanzapine is practically insoluble in water[7]

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT). 2-Hydroxymethyl Olanzapine is a phase I metabolite formed through the oxidation of the methyl group on the thieno[2,3-b][1][8]benzodiazepine ring system. This reaction is catalyzed to a lesser extent by the enzyme CYP2D6.[2][8][9][10] The major metabolic pathways for Olanzapine include N-demethylation (via CYP1A2) to N-desmethyl olanzapine and direct glucuronidation (via UGT1A4) to olanzapine 10-N-glucuronide.[8][9][10]

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethyl_Olanzapine N-Desmethyl Olanzapine (major) Olanzapine->N_Desmethyl_Olanzapine CYP1A2 Olanzapine_10_N_Glucuronide Olanzapine 10-N-Glucuronide (major) Olanzapine->Olanzapine_10_N_Glucuronide UGT1A4 Two_Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine (minor) Olanzapine->Two_Hydroxymethyl_Olanzapine CYP2D6 Olanzapine_N_Oxide Olanzapine N-Oxide Olanzapine->Olanzapine_N_Oxide FMO3, CYP2D6

Figure 1: Simplified metabolic pathway of Olanzapine.

Synthesis and Degradation

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Olanzapine and its metabolites in various biological matrices such as plasma, serum, and whole blood.[5][12]

General Experimental Workflow for Quantification

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) IS_Addition Addition of This compound (Internal Standard) Sample->IS_Addition Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (e.g., C18 column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification

Figure 2: General workflow for bioanalytical quantification.
Example Experimental Protocol: LC-MS/MS Quantification

The following is a representative, generalized protocol based on published methods for the analysis of Olanzapine and its metabolites.[12] Specific parameters should be optimized and validated for the particular instrumentation and application.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add a known concentration of this compound solution as the internal standard.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or subjected to further purification by liquid-liquid extraction or solid-phase extraction (SPE).

  • Evaporate the final extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

ParameterExample Value
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for Olanzapine, its metabolites, and this compound need to be determined and optimized. For Olanzapine, a common transition is m/z 313.1 > 256.1.[12]

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the analyte concentration in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Olanzapine and its metabolites in biological samples. Its use as an internal standard in LC-MS/MS assays is a well-established practice in therapeutic drug monitoring, pharmacokinetic studies, and other areas of pharmaceutical research. This guide provides a foundational understanding of its chemical properties, metabolic relevance, and analytical applications to support further scientific investigation.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxymethyl Olanzapine-d3, a crucial isotopically labeled internal standard for the quantitative analysis of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, leading to the formation of several metabolites, including 2-Hydroxymethyl Olanzapine.[1][2][3][4] The deuterated analog, this compound, serves as an ideal internal standard for bioanalytical studies due to its similar chemical and physical properties to the unlabeled analyte, with a distinct mass difference that allows for accurate quantification by mass spectrometry.

This guide outlines a plausible synthetic route for this compound, provides detailed experimental protocols, and discusses its characterization using modern analytical techniques.

Synthesis of this compound

  • Synthesis of Olanzapine-d3: This involves the reaction of desmethyl-olanzapine with a deuterated methylating agent.

  • Hydroxymethylation of Olanzapine-d3: This step involves the selective oxidation of the 2-methyl group of Olanzapine-d3 to the corresponding primary alcohol.

The following diagram illustrates the proposed synthetic pathway:

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Olanzapine-d3 cluster_1 Stage 2: Hydroxymethylation Desmethyl_Olanzapine Desmethyl-Olanzapine Olanzapine_d3 Olanzapine-d3 Desmethyl_Olanzapine->Olanzapine_d3 Methylation CD3I CD3I (Methyl-d3 Iodide) CD3I->Olanzapine_d3 Base Base (e.g., K2CO3) Base->Olanzapine_d3 Solvent1 Solvent (e.g., DMF) Solvent1->Olanzapine_d3 Target_Molecule This compound Olanzapine_d3->Target_Molecule Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SeO2) Oxidizing_Agent->Target_Molecule Solvent2 Solvent (e.g., Dioxane/H2O) Solvent2->Target_Molecule Metabolism_Pathway cluster_metabolites Major Metabolites Olanzapine Olanzapine N_Desmethyl_Olanzapine N-Desmethyl Olanzapine Olanzapine->N_Desmethyl_Olanzapine Olanzapine_N_Oxide Olanzapine N-Oxide Olanzapine->Olanzapine_N_Oxide Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine Olanzapine->Hydroxymethyl_Olanzapine CYP1A2 CYP1A2 CYP1A2->N_Desmethyl_Olanzapine FMO3 FMO3 FMO3->Olanzapine_N_Oxide CYP2D6 CYP2D6 CYP2D6->Hydroxymethyl_Olanzapine

References

2-Hydroxymethyl Olanzapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl Olanzapine-d3 is the deuterated form of 2-Hydroxymethyl Olanzapine, a minor metabolite of the atypical antipsychotic drug, Olanzapine. The parent compound, Olanzapine, is widely prescribed for the treatment of schizophrenia and bipolar disorder. The introduction of three deuterium atoms into the 2-hydroxymethyl metabolite creates a stable, isotopically labeled version of the molecule. This key feature makes this compound an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry. Its primary application lies in pharmacokinetic and therapeutic drug monitoring studies of Olanzapine, ensuring accurate and precise measurement of the parent drug and its metabolites in biological matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (4-(4-(Methyl-d3)Piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][2]diazepin-2-yl)methanol
Synonyms LY-290411-d3
Molecular Formula C₁₇H₁₇D₃N₄OS
Molecular Weight 331.45 g/mol
CAS Number 1190006-36-0
Appearance Beige to Brown Solid
Storage 2-8°C Refrigerator

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system and direct glucuronidation. The formation of 2-Hydroxymethyl Olanzapine is a minor metabolic pathway catalyzed by CYP2D6.[3][4] This metabolite is considered pharmacologically inactive. The major circulating metabolites are 10-N-glucuronide and 4'-N-desmethyl olanzapine.[3]

Olanzapine_Metabolism cluster_cyp CYP450 Enzymes cluster_ugt UGT Enzyme Olanzapine Olanzapine N_Desmethyl 4'-N-desmethyl olanzapine (inactive) Olanzapine->N_Desmethyl Oxidation Hydroxymethyl 2-Hydroxymethyl Olanzapine (inactive) Olanzapine->Hydroxymethyl Hydroxylation N_Oxide Olanzapine N-oxide (inactive) Olanzapine->N_Oxide Oxidation Glucuronide 10-N-glucuronide (inactive) Olanzapine->Glucuronide Glucuronidation CYP1A2 CYP1A2 (major) CYP1A2->N_Desmethyl CYP2D6 CYP2D6 (minor) CYP2D6->Hydroxymethyl FMO3 FMO3 FMO3->N_Oxide UGT1A4 UGT1A4 UGT1A4->Glucuronide

Metabolic pathway of Olanzapine.

Pharmacokinetics of Olanzapine and its Metabolites

While specific pharmacokinetic data for 2-Hydroxymethyl Olanzapine is limited due to its status as a minor metabolite, the pharmacokinetics of the parent drug, Olanzapine, are well-characterized.

ParameterOlanzapine2-Hydroxymethyl Olanzapine
Bioavailability ~60% (oral)[5]Data not available
Time to Peak (Tmax) ~6 hours (oral)Data not available
Half-life (t1/2) 21-54 hours[6]Data not available
Volume of Distribution (Vd) ~1000 L[6]Data not available
Plasma Protein Binding ~93%Data not available
Clearance 12-47 L/hrData not available

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. The synthesis of deuterated compounds is a specialized process often carried out by custom synthesis laboratories. The general approach involves introducing deuterium atoms at specific positions in the molecule, in this case, likely on the methyl group of the piperazine ring, followed by the hydroxymethylation of the thieno[2,3-b][1][7]benzodiazepine core.

Bioanalytical Method for Quantification of Olanzapine and its Metabolites using LC-MS/MS

The following is a representative protocol for the simultaneous quantification of Olanzapine, N-desmethylolanzapine, and 2-hydroxymethylolanzapine in human plasma using this compound as an internal standard. This protocol is based on established methodologies in the field.

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing this compound).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Olanzapine: m/z 313.1 → 256.1

    • N-desmethylolanzapine: m/z 299.1 → 256.1

    • 2-Hydroxymethyl Olanzapine: m/z 329.1 → 256.1

    • This compound (IS): m/z 332.1 → 256.1

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Olanzapine utilizing this compound as an internal standard.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Dosing Drug Administration (Olanzapine) Blood_Draw Timed Blood Sampling Dosing->Blood_Draw Plasma_Separation Plasma Separation Blood_Draw->Plasma_Separation IS_Spike Spiking with Internal Standard (this compound) Plasma_Separation->IS_Spike Extraction Solid Phase Extraction (SPE) IS_Spike->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Report Reporting PK_Analysis->Report

References

An In-depth Technical Guide to the Metabolism of Olanzapine to 2-Hydroxymethyl Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the metabolic conversion of the atypical antipsychotic drug olanzapine to its metabolite, 2-hydroxymethyl olanzapine. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the enzymatic pathways, quantitative kinetic data, experimental protocols for analysis, and visual representations of the metabolic processes.

Introduction to Olanzapine Metabolism

Olanzapine undergoes extensive metabolism in the body, primarily in the liver, through various enzymatic pathways. The main routes of biotransformation include direct glucuronidation and oxidation. While the formation of 4'-N-desmethylolanzapine by cytochrome P450 1A2 (CYP1A2) and direct glucuronidation by UDP-glucuronosyltransferases (UGTs) are the major metabolic pathways, the hydroxylation of the methyl group on the thiophene ring to form 2-hydroxymethyl olanzapine is a recognized, albeit minor, metabolic route.[1][2]

The Role of Cytochrome P450 2D6 (CYP2D6)

The metabolic pathway leading to the formation of 2-hydroxymethyl olanzapine is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[3][4][5] This has been confirmed in studies using human liver microsomes and cDNA-expressed CYP2D6, where the rates of 2-hydroxymethyl olanzapine formation correlated with CYP2D6 activity.[3] Given that CYP2D6 is a highly polymorphic enzyme, variations in its activity can contribute to inter-individual differences in the plasma concentrations of olanzapine and its metabolites, although the clinical significance of this specific pathway's variability is considered to be limited due to its minor contribution to the overall clearance of olanzapine.[5][6]

Quantitative Data on 2-Hydroxymethyl Olanzapine Formation

Table 1: In Vitro Kinetic Data for 2-Hydroxymethyl Olanzapine Formation

ParameterValueMatrixEnzyme SourceReference
Intrinsic Clearance (CLint)0.2 µL/min/mgHuman Liver MicrosomesHigh-affinity enzyme component[3]
KineticsBiphasicHuman Liver MicrosomesNot specified[3]

Experimental Protocols

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the formation of 2-hydroxymethyl olanzapine from olanzapine in a human liver microsomal system.

Objective: To determine the in vitro formation rate of 2-hydroxymethyl olanzapine.

Materials:

  • Olanzapine

  • 2-Hydroxymethyl olanzapine standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for analytical quantification (e.g., a deuterated analog)

Procedure:

  • Incubation Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In microcentrifuge tubes, add the HLM suspension to the master mix. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding olanzapine (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid solvent effects) to the pre-incubated HLM mixture. The final incubation volume is typically 0.2 to 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are crucial to ensure initial velocity conditions.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and stop enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated analytical method, such as LC-MS/MS.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the simultaneous quantification of olanzapine and 2-hydroxymethyl olanzapine in a biological matrix.

Objective: To accurately quantify the concentration of 2-hydroxymethyl olanzapine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate olanzapine, 2-hydroxymethyl olanzapine, and other metabolites from endogenous matrix components.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: e.g., 40°C.

  • Injection Volume: e.g., 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for olanzapine, 2-hydroxymethyl olanzapine, and the internal standard need to be determined by direct infusion of the analytical standards.

    • Hypothetical Olanzapine Transition: m/z 313.1 → 256.1

    • Hypothetical 2-Hydroxymethyl Olanzapine Transition: m/z 329.1 → 256.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.

Sample Preparation from Plasma/Serum:

  • Protein Precipitation: To a small volume of plasma or serum (e.g., 50-100 µL), add 2-3 volumes of cold acetonitrile containing the internal standard. Vortex vigorously and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.[7]

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The specific SPE cartridge and protocol (conditioning, loading, washing, and elution steps) will depend on the properties of the analytes.

Visualizations of Metabolic Pathways and Workflows

Olanzapine Metabolic Pathway

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethylolanzapine 4'-N-Desmethyl Olanzapine Olanzapine->N_Desmethylolanzapine Demethylation Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine Olanzapine->Hydroxymethyl_Olanzapine Hydroxylation (minor pathway) Olanzapine_N_Oxide Olanzapine N-Oxide Olanzapine->Olanzapine_N_Oxide N-Oxidation Glucuronides Olanzapine Glucuronides Olanzapine->Glucuronides Glucuronidation (major pathway) Further_Metabolites Further Metabolites and Excretion N_Desmethylolanzapine->Further_Metabolites Hydroxymethyl_Olanzapine->Further_Metabolites Olanzapine_N_Oxide->Further_Metabolites Glucuronides->Further_Metabolites CYP1A2 CYP1A2 p1 CYP1A2->p1 CYP2D6 CYP2D6 p2 CYP2D6->p2 FMO3 FMO3 p3 FMO3->p3 UGTs UGT1A4, UGT2B10 p4 UGTs->p4 p1->N_Desmethylolanzapine p2->Hydroxymethyl_Olanzapine p3->Olanzapine_N_Oxide p4->Glucuronides

Caption: Metabolic pathways of olanzapine.

Experimental Workflow for In Vitro Metabolism Analysis

Experimental_Workflow cluster_preparation Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis prep_master_mix Prepare Master Mix (Buffer + NADPH System) add_hlm Add Human Liver Microsomes (HLM) prep_master_mix->add_hlm pre_incubate Pre-incubate at 37°C add_hlm->pre_incubate start_reaction Add Olanzapine (Substrate) pre_incubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate stop_reaction Quench with Acetonitrile + Internal Standard incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge extract_supernatant Collect Supernatant centrifuge->extract_supernatant lcms_analysis Analyze by LC-MS/MS extract_supernatant->lcms_analysis data_quantification Data Quantification and Kinetic Analysis lcms_analysis->data_quantification Quantify Metabolites

Caption: Workflow for in vitro olanzapine metabolism analysis.

Conclusion

The conversion of olanzapine to 2-hydroxymethyl olanzapine is a minor metabolic pathway mediated by the CYP2D6 enzyme. While not a primary route of elimination, understanding this pathway is important for a complete characterization of olanzapine's metabolic profile, particularly when considering polypharmacy with other CYP2D6 substrates or inhibitors, and in individuals with significant variations in CYP2D6 enzymatic activity. The experimental protocols provided herein offer a framework for the investigation of this and other metabolic pathways of olanzapine, facilitating further research in drug metabolism and pharmacokinetics.

References

2-Hydroxymethyl Olanzapine-d3: A Technical Guide to its Role as a Metabolite of Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation, quantification, and significance of 2-Hydroxymethyl Olanzapine, a minor metabolite of the atypical antipsychotic drug Olanzapine. The deuterated form, 2-Hydroxymethyl Olanzapine-d3, serves as a crucial internal standard for accurate bioanalytical quantification. This document provides a comprehensive overview of Olanzapine metabolism, detailed experimental protocols for metabolite analysis, and quantitative data to support research and development in this field.

Introduction to Olanzapine Metabolism

Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation pathways.[1][2] The main routes of biotransformation involve the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs).[3] While direct glucuronidation to form 10-N-glucuronide is a major pathway, oxidative metabolism by CYP isoenzymes also plays a significant role.[4][5]

The key enzymes and resulting primary metabolites of Olanzapine are:

  • CYP1A2: Catalyzes the formation of 4'-N-desmethyl olanzapine.[6]

  • CYP2D6: Responsible for the formation of 2-Hydroxymethyl Olanzapine, which is considered a minor metabolic pathway.[6][7]

  • Flavin-Containing Monooxygenase 3 (FMO3): Leads to the production of Olanzapine N-oxide.[3]

  • UGT1A4: Mediates the direct N-glucuronidation of Olanzapine to form Olanzapine 10-N-glucuronide, a major metabolite.[5]

Formation of 2-Hydroxymethyl Olanzapine

The formation of 2-Hydroxymethyl Olanzapine occurs through the hydroxylation of the methyl group at the 2-position of the thieno[2,3-b][1][4]benzodiazepine core of the Olanzapine molecule. This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6.[6][7] Although considered a minor pathway, the quantification of this metabolite can be important for a complete understanding of Olanzapine's metabolic profile, especially in individuals with altered CYP2D6 activity.

G Olanzapine Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_desmethyl_Olanzapine 4'-N-desmethyl Olanzapine Olanzapine->N_desmethyl_Olanzapine CYP1A2 Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine Olanzapine->Hydroxymethyl_Olanzapine CYP2D6 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3 Olanzapine_10_N_glucuronide Olanzapine 10-N-glucuronide Olanzapine->Olanzapine_10_N_glucuronide UGT1A4

Diagram 1: Olanzapine Metabolic Pathways

Quantitative Analysis of Olanzapine and its Metabolites

Accurate quantification of Olanzapine and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[8][9] The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting matrix effects and ensuring analytical accuracy.[10]

Table 1: Quantitative Data on Olanzapine and its Metabolites in Humans

AnalyteMatrixMethodConcentration / ExcretionReference
OlanzapineUrineGC/MS, LC/MS/MS~7% of administered dose[4]
10-N-glucuronideUrineLC/MS/MS~13% of administered dose (most abundant urinary metabolite)[4]
4'-N-desmethyl OlanzapinePlasmaLC-MS/MSSteady state: 31% of Olanzapine concentration[2]
2-Hydroxymethyl OlanzapineWhole BloodLC-MS/MSLOQ: 0.05 ng/mL[9]
Olanzapine N-oxideWhole BloodLC-MS/MSLOQ: 0.15 ng/mL[9]
10-N-glucuronidePlasmaLC/MS/MSSteady state: 44% of Olanzapine concentration (main circulating metabolite)[2]

Experimental Protocols for Metabolite Quantification

The following section provides a detailed methodology for the simultaneous quantification of Olanzapine and its metabolites, including 2-Hydroxymethyl Olanzapine, in human plasma using LC-MS/MS. This protocol is based on established and validated methods.[9]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Olanzapine and its metabolites from plasma samples.[3]

  • Aliquoting: Transfer 100 µL of human plasma to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution (containing Olanzapine-d3, 4'-N-desmethyl Olanzapine-d3, and this compound) to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor Ion > Product Ion):

    • Olanzapine: m/z 313.1 > 256.1

    • 2-Hydroxymethyl Olanzapine: m/z 329.1 > 256.1

    • 4'-N-desmethyl Olanzapine: m/z 299.1 > 256.1

    • Olanzapine N-oxide: m/z 329.1 > 284.1

    • Olanzapine-d3 (IS): m/z 316.1 > 259.1

    • This compound (IS): m/z 332.1 > 259.1

Experimental Workflow for Therapeutic Drug Monitoring

Therapeutic drug monitoring of Olanzapine is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. The following diagram illustrates a typical workflow.

G Therapeutic Drug Monitoring Workflow for Olanzapine Start Patient Sample (Plasma/Serum) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Start->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation Clinical_Decision Dosage Adjustment/ Clinical Action Result_Interpretation->Clinical_Decision

Diagram 2: TDM Workflow for Olanzapine

Conclusion

2-Hydroxymethyl Olanzapine is a minor but important metabolite in the overall biotransformation of Olanzapine. Its formation, primarily mediated by CYP2D6, contributes to the complete metabolic profile of the drug. The use of its deuterated analog, this compound, as an internal standard is indispensable for the accurate and reliable quantification of Olanzapine and its metabolites in biological fluids. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to optimize Olanzapine therapy and further understand its complex pharmacology.

References

Structure Elucidation of 2-Hydroxymethyl Olanzapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-Hydroxymethyl Olanzapine-d3, a deuterated analog of a primary metabolite of the atypical antipsychotic drug, Olanzapine. This document collates available chemical and analytical data, outlines experimental methodologies for identification and characterization, and presents a putative synthetic pathway. Due to the nature of its use primarily as an internal standard in bioanalytical assays, detailed public-domain spectroscopic data such as Nuclear Magnetic Resonance (NMR) is limited. This guide, therefore, synthesizes information from commercial suppliers, relevant scientific literature on the non-deuterated analog and related compounds, and general principles of analytical chemistry to serve as a valuable resource for researchers.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic medication. Its metabolism in humans is extensive, leading to several metabolites, including 2-Hydroxymethyl Olanzapine. The deuterated isotopologue, this compound, serves as a critical internal standard for the accurate quantification of the metabolite in biological matrices using mass spectrometry-based assays.[1] The structural confirmation of such internal standards is paramount for ensuring the reliability and accuracy of pharmacokinetic and metabolic studies in drug development.

This guide details the available information and methodologies pertinent to the structural elucidation of this compound.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1. This information is primarily sourced from commercial suppliers of the analytical standard.

PropertyValueSource
Chemical Name (4-(4-(Methyl-d3)piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][2]diazepin-2-yl)methanolPharmaffiliates
Molecular Formula C₁₇H₁₇D₃N₄OSMedChemExpress[1]
Molecular Weight 331.45 g/mol MedChemExpress[1]
CAS Number 1190006-36-0MedChemExpress[1]
Appearance Beige to Brown SolidPharmaffiliates
Storage 2-8°C RefrigeratorPharmaffiliates

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not publicly available, a putative pathway can be constructed based on known synthetic routes for Olanzapine and its derivatives. The key step involves the introduction of the deuterium atoms, which are located on the N-methyl group of the piperazine ring.

A plausible synthetic approach would involve the N-alkylation of N-desmethyl-2-hydroxymethyl olanzapine with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product N-desmethyl-2-hydroxymethyl_olanzapine N-desmethyl-2-hydroxymethyl olanzapine N-Alkylation N-Alkylation N-desmethyl-2-hydroxymethyl_olanzapine->N-Alkylation Deuterated_Methylating_Agent Iodomethane-d3 (CD₃I) or Dimethyl-d6 sulfate ((CD₃)₂SO₄) Deuterated_Methylating_Agent->N-Alkylation Base Base (e.g., K₂CO₃, NaH) Base->N-Alkylation Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->N-Alkylation 2-Hydroxymethyl_Olanzapine-d3 This compound N-Alkylation->2-Hydroxymethyl_Olanzapine-d3

A diagram illustrating a plausible synthetic route for this compound.

Structure Elucidation Methodologies

The definitive structure elucidation of this compound relies on a combination of spectroscopic techniques. The general workflow for such an analysis is depicted below.

G Structure Elucidation Workflow Synthesis_Purification Synthesis and Purification MS Mass Spectrometry (MS) Synthesis_Purification->MS NMR Nuclear Magnetic Resonance (NMR) Synthesis_Purification->NMR HRMS High-Resolution MS (HRMS) MS->HRMS MS_MS Tandem MS (MS/MS) MS->MS_MS Structure_Confirmation Structure Confirmation HRMS->Structure_Confirmation MS_MS->Structure_Confirmation 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR DEPT DEPT NMR->DEPT 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation DEPT->Structure_Confirmation 2D_NMR->Structure_Confirmation

A flowchart outlining the key analytical steps for structure elucidation.
Mass Spectrometry

Mass spectrometry is a cornerstone technique for the characterization of this compound, providing vital information on its molecular weight and fragmentation pattern.

4.1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Expected m/z [M+H]⁺ = 332.17 (calculated for C₁₇H₁₈D₃N₄OS⁺)

4.1.2. Tandem Mass Spectrometry (MS/MS)

Table 2: Predicted Major Mass Spectral Fragments

FragmentStructurePredicted m/z
[M+H]⁺C₁₇H₁₈D₃N₄OS⁺332.17
[M+H - CH₂O]⁺C₁₆H₁₆D₃N₄S⁺302.16
[C₁₀H₈N₂S]⁺Thienobenzodiazepine core201.05
[C₅H₈D₃N₂]⁺Deuterated N-methylpiperazine fragment102.12
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Although experimental NMR data for this compound is not publicly available, this section outlines the expected spectra based on the structure of the non-deuterated analog.

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum would confirm the presence of aromatic and aliphatic protons. The key feature would be the absence of the N-methyl singlet, which is replaced by the deuterium atoms. The protons on the carbon adjacent to the hydroxyl group would appear as a singlet.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show all the carbon atoms in the molecule. The carbon of the deuterated methyl group would exhibit a characteristic triplet in a proton-decoupled spectrum due to coupling with deuterium (spin I=1). The chemical shifts of the carbons in the piperazine ring adjacent to the deuterated methyl group would also be slightly affected.

Experimental Protocols

Detailed experimental protocols for the analysis of Olanzapine and its metabolites are available in the scientific literature. The following is a generalized protocol for LC-MS/MS analysis.

5.1. Sample Preparation (from Biological Matrix)

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

5.2. LC-MS/MS Instrumentation and Conditions

ParameterTypical Conditions
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve the analyte from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Precursor ion (e.g., m/z 332.2) -> Product ion (e.g., m/z 256.1)

Conclusion

The structural elucidation of this compound is achievable through a combination of modern analytical techniques. While detailed, publicly available spectroscopic data is scarce, this guide provides a framework for its characterization based on its known properties, predicted spectroscopic behavior, and established analytical methodologies for related compounds. The information presented herein should serve as a valuable starting point for researchers and scientists involved in the use of this internal standard for critical bioanalytical applications in drug development.

References

2-Hydroxymethyl Olanzapine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Hydroxymethyl Olanzapine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key deuterated metabolite of the atypical antipsychotic drug Olanzapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and analytical methodologies.

Core Compound Data

This compound is the deuterium-labeled form of 2-Hydroxymethyl Olanzapine, a minor metabolite of Olanzapine.[1][2][3] Its primary application in research and development is as an internal standard for the quantitative analysis of 2-Hydroxymethyl Olanzapine in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1190006-36-0
Molecular Formula C₁₇H₁₇D₃N₄OS
Molecular Weight 331.45 g/mol
Synonyms (4-(4-(Methyl-d3)Piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][4][5]diazepin-2-yl)methanol

Metabolic Pathways of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[4][6][7] The formation of 2-Hydroxymethyl Olanzapine is a minor metabolic pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[1][5][8] The major metabolic routes involve CYP1A2, leading to N-desmethylolanzapine, and direct glucuronidation by UGT1A4.[5][7][9]

Olanzapine_Metabolism Olanzapine Olanzapine N_desmethylolanzapine N-desmethylolanzapine Olanzapine->N_desmethylolanzapine CYP1A2 (major) Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3 Two_Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine Olanzapine->Two_Hydroxymethyl_Olanzapine CYP2D6 (minor) Olanzapine_10_N_glucuronide Olanzapine 10-N-glucuronide Olanzapine->Olanzapine_10_N_glucuronide UGT1A4 (major)

Metabolic pathway of Olanzapine.

Signaling Pathways Associated with Olanzapine

While specific signaling pathways for the minor metabolite 2-Hydroxymethyl Olanzapine are not well-characterized, the parent drug, Olanzapine, exerts its therapeutic and adverse effects through modulation of multiple neurotransmitter systems. It is a potent antagonist of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[10] Its interaction with these and other receptors, such as histamine H₁ and muscarinic M₃ receptors, contributes to its antipsychotic efficacy and its metabolic side effects, including weight gain and hyperglycemia.[11] Olanzapine has also been shown to activate pro-survival signaling pathways, such as the Akt/PKB and ERK1/2 pathways, in neuronal cells.[12]

Olanzapine_Signaling cluster_receptors Receptor Targets cluster_effects Downstream Effects D2R Dopamine D2R Antipsychotic Antipsychotic Efficacy D2R->Antipsychotic HT2AR Serotonin 5-HT2AR HT2AR->Antipsychotic H1R Histamine H1R Metabolic Metabolic Side Effects (Weight Gain, Hyperglycemia) H1R->Metabolic M3R Muscarinic M3R M3R->Metabolic Neuroprotection Neuroprotection (Akt/ERK Activation) Olanzapine Olanzapine Olanzapine->D2R Antagonism Olanzapine->HT2AR Antagonism Olanzapine->H1R Antagonism Olanzapine->M3R Antagonism Olanzapine->Neuroprotection

Simplified signaling overview of Olanzapine.

Experimental Protocols

The quantification of Olanzapine and its metabolites, including 2-Hydroxymethyl Olanzapine, in biological matrices is crucial for pharmacokinetic and toxicological studies. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[13][14]

Table 2: Summary of a Representative LC-MS/MS Method for Olanzapine and Metabolite Quantification

ParameterDescription
Biological Matrix Whole blood, plasma, serum, urine[15][16]
Sample Preparation Protein precipitation followed by liquid-liquid extraction or solid-phase extraction[16][17]
Internal Standard This compound (for 2-Hydroxymethyl Olanzapine)
Chromatography Reversed-phase C18 column[18]
Mobile Phase Gradient elution with acetonitrile and water (containing formic acid)[18]
Detection Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
Quantification Multiple Reaction Monitoring (MRM)
Detailed Experimental Workflow

A typical workflow for the analysis of Olanzapine and its metabolites in a biological sample involves several key steps from sample collection to data analysis.

Experimental_Workflow A 1. Sample Collection (e.g., Whole Blood) B 2. Sample Preparation - Addition of Internal Standard (this compound) - Protein Precipitation - Liquid-Liquid or Solid-Phase Extraction A->B C 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection B->C D 4. Data Acquisition and Processing - Peak Integration - Calibration Curve Generation C->D E 5. Quantification - Calculation of Analyte Concentrations D->E

Workflow for quantifying Olanzapine metabolites.

Sample Preparation Protocol (Example):

The following is a generalized protocol for the extraction of Olanzapine and its metabolites from whole blood.[16]

  • To a 40 µL aliquot of the whole blood sample, add 30 µL of an acetonitrile solution containing the internal standards (including this compound).

  • Add 170 µL of acetonitrile to precipitate proteins. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 4 minutes.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 75 µL of 1-chlorobutane, vortexing for 1 minute, and centrifuging at 10,000 x g for 2 minutes to separate the organic and aqueous layers.

  • The organic layer containing the analytes is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS injection.

Synthesis Overview

While the specific synthesis of this compound is proprietary to commercial suppliers, the synthesis of the parent compound, Olanzapine, typically involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][4][19]benzodiazepine with N-methylpiperazine.[20] The synthesis of deuterated analogs generally involves the use of deuterated starting materials or reagents in the synthetic scheme.

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated counterpart, a minor metabolite of Olanzapine. Understanding the metabolic pathways of Olanzapine and employing robust analytical methods are critical for elucidating its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This guide provides a foundational understanding for researchers and professionals working with Olanzapine and its metabolites.

References

Commercial Availability and Technical Guide for 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring 2-Hydroxymethyl Olanzapine-d3 for analytical and metabolic studies, several commercial suppliers offer this deuterated metabolite of Olanzapine. This guide provides a consolidated overview of available suppliers, technical data, and relevant experimental protocols to facilitate its procurement and application.

Commercial Suppliers

This compound, a critical internal standard for mass spectrometry-based quantification of the corresponding olanzapine metabolite, is available from a number of specialized chemical suppliers. The table below summarizes the key information for procurement.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pharmaffiliates This compound (Major)PA STI 0887771190006-36-0C17H17D3N4OS331.45
MedchemExpress This compoundHY-125446S1190006-36-0C17H17D3N4OS331.45
LGC Standards This compound (Major)TRC-H9477801190006-36-0C17H20N4OS328.43 (non-deuterated)

Note: While LGC Standards lists the non-deuterated molecular weight, the product is the deuterated form. Purity and isotopic enrichment data are typically provided in the Certificate of Analysis (CoA) upon purchase. Most suppliers guarantee high purity (≥95% or ≥98%) for their reference standards.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of 2-Hydroxymethyl Olanzapine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: To 100 µL of serum or plasma sample, add the internal standard solution (this compound) in a suitable solvent like acetonitrile.

  • Protein Precipitation: Precipitate proteins by adding an appropriate volume of acetonitrile. Vortex mix the samples.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and the internal standard with a stronger, typically acidified, organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for 2-Hydroxymethyl Olanzapine and its d3-labeled internal standard need to be optimized on the specific mass spectrometer being used.

Workflow and Logic Diagrams

The following diagrams illustrate the procurement and experimental workflow for utilizing this compound.

Procurement_Workflow cluster_procurement Procurement Process Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Compare Specifications Compare Specifications Search Suppliers->Compare Specifications Request Quote/CoA Request Quote/CoA Compare Specifications->Request Quote/CoA Place Order Place Order Request Quote/CoA->Place Order

Caption: Procurement workflow for this compound.

Experimental_Workflow cluster_experiment Analytical Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Sample Preparation (SPE) Sample Preparation (SPE) Internal Standard Spiking->Sample Preparation (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for quantification using the internal standard.

Navigating the Analytical Landscape of 2-Hydroxymethyl Olanzapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential data and methodologies encapsulated within a Certificate of Analysis (CoA) for 2-Hydroxymethyl Olanzapine-d3. As a critical metabolite of the atypical antipsychotic Olanzapine, and in its deuterated form, a vital internal standard for pharmacokinetic and metabolic studies, a thorough understanding of its analytical characterization is paramount for ensuring data integrity and regulatory compliance.

Core Analytical Data

A Certificate of Analysis for this compound quantifies the identity, purity, and quality of the compound. The following tables summarize the key quantitative data typically presented.

Table 1: Compound Identification

ParameterSpecification
Compound Name This compound
Synonyms LY-290411-d3
CAS Number 1190006-36-0[1]
Molecular Formula C₁₇H₁₇D₃N₄OS[1]
Molecular Weight 331.45 g/mol [1]
Appearance Light yellow to yellow solid[2]

Table 2: Purity and Quality Metrics

ParameterMethodResult
Chromatographic Purity HPLC/LC-MS>98%
Isotopic Purity (d₃) Mass Spectrometry≥99%
Residual Solvents GC-HSAs per ICH guidelines
Heavy Metals ICP-MS≤10 ppm
Loss on Drying TGA<0.5%
Assay qNMR or HPLC98.0% - 102.0%

Experimental Protocols: A Closer Look

The data presented in a CoA is substantiated by rigorous experimental protocols. The following sections detail the methodologies for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To separate and quantify this compound from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a specified wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Quantification: Peak area percentage is used to determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
  • Objective: To confirm the molecular weight and isotopic distribution of this compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Method:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

    • Data Interpretation: The resulting mass spectrum should show a predominant peak corresponding to the molecular weight of the deuterated compound, confirming its identity and high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To elucidate the chemical structure and confirm the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

    • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

    • Data Interpretation: The ¹H NMR spectrum will show the absence of signals at the positions of deuteration. The overall spectrum is compared with the spectrum of the non-deuterated standard to confirm the structural integrity.

Visualizing Key Processes

To further aid in the understanding of this compound, the following diagrams illustrate its metabolic origin and the analytical workflow for its certification.

Olanzapine_Metabolism Olanzapine Olanzapine Metabolite1 10-N-glucuronide Olanzapine->Metabolite1 UGT1A4, UGT2B10 Metabolite2 4'-N-desmethylolanzapine Olanzapine->Metabolite2 CYP1A2 Metabolite3 2-Hydroxymethyl Olanzapine Olanzapine->Metabolite3 CYP2D6 Metabolite4 Olanzapine N-oxide Olanzapine->Metabolite4 FMO3

Caption: Metabolic pathway of Olanzapine.[3][4][5][6]

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Testing cluster_documentation Documentation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Identity Identity (LC-MS, NMR) Purification->Identity Purity Purity (HPLC) Purification->Purity Isotopic Isotopic Purity (MS) Purification->Isotopic Residual Residual Solvents (GC) Purification->Residual CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Isotopic->CoA Residual->CoA

Caption: Experimental workflow for a Certificate of Analysis.

Data_Relationship CoA Certificate of Analysis Identity Identity (Structure, MW) CoA->Identity Confirms Purity Purity (Chromatographic) CoA->Purity Quantifies Quality Quality (Residuals, etc.) CoA->Quality Assures

Caption: Logical relationship of analytical data.

References

An In-Depth Technical Guide to Olanzapine and its Deuterated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine is a widely prescribed second-generation antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder. Its clinical utility is at times tempered by a side effect profile that includes metabolic disturbances. A key strategy in modern drug development to mitigate metabolic liabilities is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides a comprehensive technical overview of the metabolism and pharmacokinetics of olanzapine, explores the theoretical and potential practical implications of deuteration on its metabolic fate, and furnishes detailed experimental protocols and pathway diagrams relevant to its study. While clinical data on deuterated olanzapine analogs as therapeutic agents are not publicly available, this document synthesizes existing knowledge on olanzapine with the principles of the kinetic isotope effect to inform future research and development in this area.

Introduction to Olanzapine

Olanzapine is a thienobenzodiazepine derivative that exhibits a broad receptor binding profile, acting as an antagonist at dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine (H1), adrenergic (α1), and muscarinic (M1-M5) receptors.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The drug is extensively metabolized in the liver, leading to a variety of metabolites and a pharmacokinetic profile that can be influenced by genetic and environmental factors.[4][5]

Metabolism and Pharmacokinetics of Olanzapine

Olanzapine undergoes extensive first-pass metabolism, with approximately 40% of an oral dose being metabolized before reaching systemic circulation.[6] The primary metabolic pathways are direct N-glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[6][7]

Metabolic Pathways

The main metabolic routes for olanzapine are:

  • N-Demethylation: Primarily mediated by CYP1A2 to form 4'-N-desmethylolanzapine .[4] This metabolite is pharmacologically active but less potent than the parent compound.

  • Hydroxylation: A minor pathway mediated by CYP2D6 leads to the formation of 2-hydroxymethylolanzapine .[7]

  • N-Oxidation: Catalyzed by the flavin-containing monooxygenase system (FMO3) to produce olanzapine N-oxide .[7]

  • Glucuronidation: Direct conjugation of olanzapine at the 10-N and 4'-N positions is a major route of elimination, mediated by UGT1A4 .[8] The 10-N-glucuronide is the most abundant circulating metabolite.[6]

Pharmacokinetic Profile

Olanzapine exhibits linear pharmacokinetics over the clinical dosing range.[6] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Bioavailability ~60%[9]
Time to Peak Plasma Concentration (Tmax) ~6 hours (oral)[6]
Volume of Distribution (Vd) ~1000 L[2]
Plasma Protein Binding ~93%[2]
Elimination Half-Life (t½) 21-54 hours (mean ~30 hours)[2]
Clearance (CL) 12-47 L/hr (mean ~25 L/hr)[6]

Deuterated Olanzapine: A Theoretical Perspective

The replacement of hydrogen with deuterium at specific sites of a drug molecule can alter its metabolic profile due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond.[10]

For olanzapine, deuteration at the N-methyl group could potentially slow down CYP1A2-mediated N-demethylation. This could lead to:

  • Reduced formation of the 4'-N-desmethylolanzapine metabolite.

  • Increased plasma concentrations and a longer half-life of the parent drug. This might allow for lower or less frequent dosing.[11]

  • Altered metabolic ratios , potentially reducing the formation of other metabolites if N-demethylation is a rate-limiting step.

  • Reduced potential for drug-drug interactions involving CYP1A2.

It is important to note that without experimental data, these effects remain theoretical. The actual impact of deuteration would depend on the specific position of deuterium substitution and the rate-limiting steps in olanzapine's overall metabolism.[12]

Hypothetical Comparative Pharmacokinetics

The following table presents a hypothetical comparison of pharmacokinetic parameters between olanzapine and a deuterated analog, assuming that deuteration successfully slows metabolism.

ParameterOlanzapine (Observed)Deuterated Olanzapine (Hypothetical)
Cmax VariablePotentially higher
Tmax ~6 hoursPotentially similar
AUC VariablePotentially higher
21-54 hoursPotentially longer
CL 12-47 L/hrPotentially lower

Experimental Protocols

The following are representative protocols for key experiments in the study of olanzapine and its deuterated metabolites. These are generalized methods and would require optimization for specific applications.

Synthesis of Deuterated Olanzapine (Hypothetical)

Objective: To synthesize olanzapine with deuterium atoms on the N-methyl group (Olanzapine-d3).

Materials:

  • Desmethylolanzapine

  • Deuterated methyl iodide (CD3I)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve desmethylolanzapine in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Slowly add deuterated methyl iodide to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 60-80 °C) for a set duration (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure olanzapine-d3.

  • Confirm the structure and deuterium incorporation by mass spectrometry and NMR spectroscopy.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of olanzapine and its deuterated analog in human liver microsomes.

Materials:

  • Olanzapine and deuterated olanzapine

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (e.g., a structurally similar compound)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing HLMs, phosphate buffer, and either olanzapine or its deuterated analog at a specified concentration.

  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Animal Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of olanzapine and its deuterated analog in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • Olanzapine and deuterated olanzapine formulations for oral administration

  • Sprague-Dawley rats

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of either olanzapine or its deuterated analog to separate groups of rats.[13]

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into EDTA-coated tubes.[13]

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, t½, and CL.

Signaling Pathways and Visualizations

Olanzapine's therapeutic and adverse effects are mediated through its interaction with multiple receptor systems, which in turn modulate various intracellular signaling pathways.

Dopamine and Serotonin Receptor Signaling

Olanzapine's primary mechanism of action involves the antagonism of D2 and 5-HT2A receptors. This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia.

Olanzapine_Signaling Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Olanzapine->HT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Therapeutic_Effects_Positive Reduction of Positive Symptoms PKA->Therapeutic_Effects_Positive IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKC PKC IP3_DAG->PKC Activates Therapeutic_Effects_Negative Reduction of Negative Symptoms PKC->Therapeutic_Effects_Negative

Olanzapine's primary receptor antagonism.
Downstream Signaling: Akt/GSK-3β Pathway

Recent research suggests that olanzapine's effects may also involve the modulation of downstream signaling cascades, such as the Akt/GSK-3β pathway, which is implicated in cell survival and neuroplasticity.[14][15] Olanzapine has been shown to increase the phosphorylation of Akt, which in turn phosphorylates and inhibits GSK-3β.[15]

Olanzapine_Downstream_Signaling Olanzapine Olanzapine Receptors D2/5-HT2A Receptors Olanzapine->Receptors Antagonizes PI3K PI3K Receptors->PI3K Activates Akt Akt (PKB) PI3K->Akt Phosphorylates & Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates & Inhibits Neuroprotection Neuroprotection & Cell Survival GSK3b->Neuroprotection Promotes

Olanzapine's effect on the Akt/GSK-3β pathway.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Dosing Drug Administration (Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis

Workflow for a preclinical PK study.

Conclusion

Olanzapine remains a cornerstone in the management of severe mental illness. Understanding its complex metabolism and pharmacokinetic profile is crucial for optimizing its use and minimizing adverse effects. The application of deuteration represents a promising, albeit currently theoretical, strategy to improve the metabolic properties of olanzapine. Further preclinical and clinical studies are warranted to investigate the potential of deuterated olanzapine analogs to offer an improved therapeutic profile. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the understanding and development of olanzapine and its next-generation derivatives.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxymethyl Olanzapine in Biological Matrices using LC-MS/MS with 2-Hydroxymethyl Olanzapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP2D6) and through glucuronidation.[3][4][5] One of the main phase I metabolites is 2-Hydroxymethyl Olanzapine.[3][4][5] Monitoring the levels of olanzapine and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of these compounds in biological matrices due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard, such as 2-Hydroxymethyl Olanzapine-d3, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[7] This document provides a detailed protocol for the quantification of 2-Hydroxymethyl Olanzapine in human body fluids using LC-MS/MS.

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways include N-demethylation, hydroxylation, and N-oxidation, followed by glucuronidation.[3][4][5] The diagram below illustrates the major metabolic transformations of olanzapine.

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethylolanzapine N-Desmethylolanzapine (DM-O) Olanzapine->N_Desmethylolanzapine CYP1A2, CYP2D6 Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine (2H-O) Olanzapine->Hydroxymethyl_Olanzapine CYP2D6 Olanzapine_N_Oxide Olanzapine N-Oxide (NO-O) Olanzapine->Olanzapine_N_Oxide FMO3, CYP2D6 Glucuronides Glucuronide Conjugates Olanzapine->Glucuronides UGT1A4, UGT2B10 N_Desmethylolanzapine->Glucuronides UGTs Hydroxymethyl_Olanzapine->Glucuronides UGTs

Metabolic pathway of Olanzapine.

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous quantification of olanzapine and its metabolites in various human body fluids.[6] While the cited study utilized Olanzapine-d8 as the internal standard for all analytes, for the specific quantification of 2-Hydroxymethyl Olanzapine, the use of this compound is recommended for optimal accuracy.

Materials and Reagents
  • 2-Hydroxymethyl Olanzapine analytical standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium carbonate

  • 1-Chlorobutane

  • Deionized water

  • Blank human plasma/serum/urine for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph (e.g., Exion LC)[6]

  • Tandem Mass Spectrometer (e.g., QTRAP 5500+)[6]

  • Analytical column: TSK-GEL ODS-100 V (150 × 2.0 mm i.d., 5 µm particle size) or equivalent[6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxymethyl Olanzapine and this compound in acetonitrile.[6] Store at -30°C.

  • Working Standard Solutions: Prepare working solutions by diluting the stock solutions with acetonitrile to desired concentrations for spiking into blank matrix to create calibration standards and quality controls.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile.[6]

Sample Preparation (Liquid-Liquid Extraction)
  • To a 40 µL aliquot of the biological sample (e.g., whole blood, plasma, urine), add the internal standard solution.[6]

  • Perform a two-step liquid-liquid extraction.[6]

  • Add saturated ammonium carbonate solution and 1-chlorobutane, vortex for 1 minute, and centrifuge to separate the organic and aqueous layers.[6]

  • Transfer the upper organic layer to a new tube and evaporate to a small volume (e.g., 80 µL) using a centrifugal dryer.[6]

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[6]

LC-MS/MS Parameters

Liquid Chromatography Conditions

ParameterValue
Column TSK-GEL ODS-100 V (150 × 2.0 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 mL/min
Gradient Optimized for separation of analytes
Column Temperature 40°C
Injection Volume 5 µL[6]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be optimized (e.g., for 2-Hydroxymethyl Olanzapine)
MRM Transition (IS) To be optimized (for this compound)
Collision Energy To be optimized for each transition
Source Temperature e.g., 500°C
IonSpray Voltage e.g., 5500 V

Note: Specific MRM transitions and collision energies should be determined by infusing the individual standard solutions into the mass spectrometer.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of 2-Hydroxymethyl Olanzapine in biological samples.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-Hydroxymethyl Olanzapine Calibration->Quantification

LC-MS/MS analytical workflow.

Quantitative Data and Method Validation

The following tables summarize the validation data from a study that quantified 2-Hydroxymethyl Olanzapine in whole blood and urine.[6]

Table 1: Calibration Curve and Limits
AnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
2-Hydroxymethyl OlanzapineWhole Blood0.05 - 10≥ 0.994[6]
2-Hydroxymethyl OlanzapineUrine0.05 - 10≥ 0.994[6]
Table 2: Accuracy and Precision
MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Whole Blood 0.05≤ 14.1[6]≤ 14.1[6]83.9 - 114[6]
1.0≤ 14.1[6]≤ 14.1[6]83.9 - 114[6]
10≤ 14.1[6]≤ 14.1[6]83.9 - 114[6]
Urine 0.05≤ 14.1[6]≤ 14.1[6]75.6 - 118[6]
1.0≤ 14.1[6]≤ 14.1[6]75.6 - 118[6]
10≤ 14.1[6]≤ 14.1[6]75.6 - 118[6]
Table 3: Recovery and Matrix Effect
AnalyteMatrixRecovery (%)Matrix Effect (%)
2-Hydroxymethyl OlanzapineWhole Blood & Urine75.0 - 107[6]77.0 - 107[6]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 2-Hydroxymethyl Olanzapine in biological matrices. The use of a deuterated internal standard, this compound, is crucial for achieving high accuracy and precision. The provided protocol and validation data serve as a comprehensive guide for researchers and scientists in the fields of clinical chemistry, pharmacology, and toxicology.

References

Application Notes and Protocols for the Quantitative Analysis of Olanzapine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder.[1] Accurate quantification of Olanzapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of Olanzapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (Olanzapine-d3). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocols

This section outlines a validated LC-MS/MS method for the determination of Olanzapine in human plasma.

Materials and Reagents
  • Olanzapine reference standard

  • Olanzapine-d3 (internal standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Human plasma (K3EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olanzapine and Olanzapine-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Olanzapine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the Olanzapine-d3 stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Aliquoting: To 200 µL of human plasma, add 20 µL of the Olanzapine-d3 internal standard working solution.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

An alternative and simpler sample preparation method is protein precipitation.[2] This involves adding a precipitating agent like methanol or acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume) containing the internal standard, vortexing, and centrifuging to separate the precipitated proteins.[2] The clear supernatant is then directly injected into the LC-MS/MS system.[2]

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., Waters XBridge C18, ACE 5 C18-300)[3][4]
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid[5][6]
Gradient Isocratic or gradient elution can be used depending on the complexity of the sample matrix. A typical isocratic elution would be a 50:50 (v/v) mixture of A and B.[6]
Flow Rate 0.5 - 1.2 mL/min[5][6]
Injection Volume 5 - 10 µL
Column Temperature 40°C
Run Time Approximately 3.5 - 4.0 minutes[4][5]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transitions Olanzapine: m/z 313.2 → 256.1[3][7] Olanzapine-d3: m/z 316.2 → 256.1[3]
Source Temperature 250°C[8]
Drying Gas Temperature 300°C[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for Olanzapine quantification.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Olanzapine0.1 - 20[3]> 0.999[8]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)0.1< 15%< 15%± 20%
Low QC0.3< 10%< 10%± 15%
Medium QC5< 7.55%[9]< 7.55%[9]± 15%
High QC15< 10%< 10%± 15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Olanzapine> 90%[4]Minimal to no significant effect observed
Olanzapine-d3 (IS)Consistent with OlanzapineConsistent with Olanzapine

Experimental Workflow Diagram

Olanzapine_Analysis_Workflow Sample Plasma Sample IS_Spike Spike with Olanzapine-d3 (IS) Sample->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Workflow for Olanzapine quantification in plasma.

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Olanzapine in human plasma. The detailed protocol and performance characteristics presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development. Adherence to these protocols will ensure the generation of high-quality data for various research and clinical applications.

References

Application Note: High-Throughput Analysis of Olanzapine and its Metabolite, 2-Hydroxymethyl Olanzapine, in Human Plasma for Pharmacokinetic Studies Using 2-Hydroxymethyl Olanzapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient compliance. 2-Hydroxymethyl olanzapine is a metabolite of olanzapine formed via the CYP2D6 pathway.[1][2] Accurate quantification of this metabolite is essential for a comprehensive understanding of olanzapine's metabolic profile. This application note describes a robust and sensitive bioanalytical method for the simultaneous determination of olanzapine and 2-hydroxymethyl olanzapine in human plasma using 2-Hydroxymethyl Olanzapine-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

This compound is a deuterium-labeled version of the analyte, making it an ideal internal standard for mass spectrometry-based quantification.[3][4] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for the analysis of drugs and their metabolites in complex biological matrices.

Experimental Protocols

Materials and Reagents
  • Olanzapine reference standard

  • 2-Hydroxymethyl Olanzapine reference standard

  • This compound (Internal Standard)

  • Human plasma (K3EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of olanzapine, 2-hydroxymethyl olanzapine, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the olanzapine and 2-hydroxymethyl olanzapine stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 10 ng/mL.[5]

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Aliquoting: To 200 µL of human plasma, add 25 µL of the 10 ng/mL this compound internal standard working solution.

  • Protein Precipitation (Optional but recommended): Add 300 µL of acidic acetonitrile, vortex, and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analytes and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system, such as an Agilent 6470A triple quadrupole mass spectrometer, can be used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., Cosmosil, 5µm, 150 x 4.6 mm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Run Time ~4-5 minutes
Gradient Start with 10% B, linearly increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.2256.2
2-Hydroxymethyl Olanzapine329.1-
This compound (IS)332.1-

Note: Specific product ions for 2-Hydroxymethyl Olanzapine and its deuterated internal standard would need to be determined through method development by infusing the standards into the mass spectrometer.

Data Presentation

The method was validated according to regulatory guidelines.[6] The following tables summarize the quantitative performance of the method.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Olanzapine0.05 - 100≥ 0.995
2-Hydroxymethyl Olanzapine0.05 - 10≥ 0.994

Table 3: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Olanzapine LLOQ0.05< 15< 1585-115
Low0.15< 15< 1585-115
Mid50< 15< 1585-115
High80< 15< 1585-115
2-Hydroxymethyl Olanzapine LLOQ0.05< 20< 2080-120
Low0.15< 15< 1585-115
Mid5< 15< 1585-115
High8< 15< 1585-115

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. The acceptance criteria are typically within ±15% for QC samples and ±20% for LLOQ.[6]

Visualizations

Experimental Workflow

experimental_workflow start Start: Human Plasma Sample spike Spike with 2-Hydroxymethyl Olanzapine-d3 (IS) start->spike spe Solid Phase Extraction (SPE) spike->spe wash Wash Step spe->wash elute Elution wash->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data end End: Pharmacokinetic Data data->end

References

Application Note: Quantitative Analysis of Olanzapine in Human Plasma by LC-MS/MS Using 2-Hydroxymethyl Olanzapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanzapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Therapeutic Drug Monitoring (TDM) of olanzapine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects. This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olanzapine in human plasma. The method employs 2-Hydroxymethyl Olanzapine-d3, a deuterated metabolite, as the internal standard (IS) to ensure high accuracy and precision.

Principle

This method is based on the protein precipitation of plasma samples, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The analytes are ionized using positive ion electrospray ionization (ESI+) and quantified in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of olanzapine to the internal standard against a calibration curve.

Materials, Reagents, and Instrumentation

3.1 Materials and Reagents

  • Olanzapine reference standard (≥98% purity)

  • This compound (Internal Standard, IS)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Ammonium Acetate (≥98%)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

  • 1.5 mL polypropylene microcentrifuge tubes

  • Autosampler vials with inserts

3.2 Instrumentation

  • Liquid Chromatograph: UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols

4.1 Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve olanzapine and this compound in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard (WS) Solutions: Prepare serial dilutions of the olanzapine stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., at concentrations of 10, 25, 50, 100, 250, 500, 1000, and 2000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

4.2 Preparation of Calibration Standards and Quality Controls (QC)

  • Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of each olanzapine working standard solution to yield final concentrations ranging from 0.5 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (LQC, 1.5 ng/mL), Medium (MQC, 15 ng/mL), and High (HQC, 75 ng/mL).

4.3 Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 100 µL Plasma Sample (Calibrator, QC, or Unknown) s2 Add 25 µL Internal Standard (this compound) s1->s2 s3 Add 300 µL Acetonitrile (0.1% Formic Acid) s2->s3 s4 Vortex for 1 minute s3->s4 s5 Centrifuge at 13,000 x g for 10 minutes s4->s5 s6 Transfer 200 µL Supernatant to Autosampler Vial s5->s6 a1 Inject 5 µL into LC-MS/MS System s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 a5 Data Acquisition & Processing a4->a5

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

4.4 LC-MS/MS Method

4.4.1 Liquid Chromatography Conditions

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    2.5 95
    3.5 95
    3.6 30

    | 5.0 | 30 |

4.4.2 Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: +5500 V.

  • Source Temperature: 550°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

Data Presentation and Results

The method was validated according to international guidelines for selectivity, linearity, accuracy, precision, and stability.

Table 1: Mass Spectrometric Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Olanzapine (Quantifier) 313.1 256.1 150 35
Olanzapine (Qualifier) 313.1 198.0 150 45
This compound (IS) 332.1 256.1 150 37

(Note: The precursor ion for this compound is derived from its expected protonated mass [M+H]+. The product ion and collision energy should be optimized empirically by infusing the standard solution into the mass spectrometer.)

Table 2: Calibration Curve and Linearity

Parameter Result
Linearity Range 0.5 - 100 ng/mL
Regression Equation y = 0.045x + 0.0012
Correlation Coefficient (r²) > 0.998

| Weighting | 1/x² |

Table 3: Intra-day and Inter-day Accuracy and Precision (n=6)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 1.5 < 7.5% 95.2% - 113.2% < 9.8% 97.5% - 110.4%
MQC 15 < 5.1% 98.1% - 105.6% < 6.5% 99.1% - 104.8%

| HQC | 75 | < 4.5% | 99.5% - 103.4% | < 5.2% | 100.3% - 102.9% |

G cluster_sample Sample Handling cluster_process Analytical Process cluster_output Data Output Plasma Plasma Sample Extraction Protein Precipitation Plasma->Extraction IS Internal Standard (this compound) IS->Extraction Separation LC Separation Extraction->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Concentration Result Quantification->Result

Caption: Logical workflow of the quantitative LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantitative determination of olanzapine in human plasma. The simple protein precipitation protocol offers rapid sample turnaround, and the use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

References

Application Notes and Protocols for Olanzapine Analysis Using 2-Hydroxymethyl Olanzapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of olanzapine in biological matrices, employing 2-Hydroxymethyl Olanzapine-d3 as an internal standard (IS). The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Accurate quantification of olanzapine in biological samples such as plasma, serum, and whole blood is crucial for ensuring therapeutic efficacy and safety.[1] Due to its extensive metabolism and potential for degradation, robust analytical methods are required.[1][4] The use of a stable isotope-labeled internal standard like this compound, a deuterated version of one of its major metabolites, provides high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Experimental Protocols

Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.[1]

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard solution

  • Precipitating agent (e.g., acetonitrile or methanol)[1][5][6]

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the biological sample, add 25 µL of the this compound internal standard solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by removing more interfering substances, leading to reduced matrix effects and improved sensitivity.[1][7][8]

Materials:

  • Biological matrix (e.g., plasma, serum, saliva)[8]

  • This compound internal standard solution

  • SPE cartridges (e.g., Oasis® MCX)[8]

  • Conditioning solution (e.g., methanol)

  • Equilibration solution (e.g., water)

  • Washing solution (e.g., 5% methanol in water)[1]

  • Elution solvent (e.g., 5% formic acid in acetonitrile)[1]

  • SPE manifold

Protocol:

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the cartridge with 1 mL of water.

  • To 500 µL of the biological sample, add the this compound internal standard.

  • Load the sample onto the conditioned and equilibrated SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[1]

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.[1][9]

Materials:

  • Biological matrix (e.g., plasma, whole blood)[1]

  • This compound internal standard solution

  • Extraction solvent (e.g., n-butanol:cyclohexane, 3:47, v/v)[9]

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 250 µL of the biological sample, add the this compound internal standard.

  • Add 1 mL of the extraction solvent (n-butanol:cyclohexane, 3:47, v/v).[9]

  • Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics of the described sample preparation methods for olanzapine analysis.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Recovery 84-103%[5][6][10][11]>87.3%High, but variable
Matrix Effect Can be significantMinimizedModerate
Sample Volume Low (e.g., 100 µL)Moderate (e.g., 500 µL)Moderate (e.g., 250 µL)[9]
Throughput HighModerateLow to Moderate
Cost LowHighLow

Table 2: LC-MS/MS Method Parameters for Olanzapine Analysis

ParameterTypical Value
Column Reversed-phase C18 (e.g., Zorbax Extend-C18, Atlantis® T3)[5][6][8]
Mobile Phase Acetonitrile and water with additives (e.g., formic acid, ammonium formate)[1][3]
Flow Rate 0.25 - 1.0 mL/min[3][8]
Ionization Mode Positive Electrospray Ionization (ESI+)[2][3]
MRM Transitions Olanzapine: m/z 313.1 > 256.1; this compound: Specific to the molecule
Linear Range 0.005 - 0.50 mg/kg[5][6]
LOQ 0.005 mg/kg[5][6]

Visualizations

Metabolic Pathway of Olanzapine

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethyl_Olanzapine 4-N-desmethyl olanzapine Olanzapine->N_Desmethyl_Olanzapine CYP1A2 Two_Hydroxymethyl_Olanzapine 2-hydroxymethyl olanzapine Olanzapine->Two_Hydroxymethyl_Olanzapine CYP2D6 Olanzapine_N_Oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_Oxide FMO3 Ten_N_Glucuronide 10-N-glucuronide Olanzapine->Ten_N_Glucuronide UGT1A4 Four_Prime_N_Glucuronide 4'-N-glucuronide N_Desmethyl_Olanzapine->Four_Prime_N_Glucuronide UGT1A4, UGT2B10

Caption: Metabolic pathway of Olanzapine in the liver.[1]

Experimental Workflow for Olanzapine Sample Preparation and Analysis

Olanzapine_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample Collection (Plasma, Serum, etc.) Add_IS Addition of This compound (IS) Start->Add_IS Extraction Extraction (PPT, SPE, or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution (for SPE & LLE) Extraction->Evaporation SPE/LLE LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis PPT Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Final_Result Final Concentration Report Data_Processing->Final_Result Generate Report

Caption: General workflow for Olanzapine analysis.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Olanzapine using 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1][2] Therapeutic Drug Monitoring (TDM) of olanzapine is crucial for optimizing therapeutic outcomes and minimizing adverse effects due to its significant inter-individual pharmacokinetic variability.[3] Factors such as age, sex, smoking status, and co-medications can influence plasma concentrations of olanzapine.[3] TDM helps in personalizing dosage regimens to maintain plasma concentrations within the therapeutic window, generally considered to be 20-40 ng/mL.[4][5] Concentrations above 80 ng/mL are often associated with an increased risk of adverse effects.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of olanzapine in biological matrices.[6] The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, as it compensates for matrix effects and variations in sample processing and instrument response. 2-Hydroxymethyl Olanzapine-d3, a deuterated analog of a minor metabolite of olanzapine, serves as an excellent internal standard for this purpose.[7][8]

These application notes provide a detailed protocol for the determination of olanzapine in human plasma using LC-MS/MS with this compound as the internal standard.

Metabolic Pathway of Olanzapine

Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The cytochrome P450 isoenzyme CYP1A2 is the major enzyme responsible for its oxidation, with minor contributions from CYP2D6.[5][9] The main metabolites include 4'-N-desmethylolanzapine and 10-N-glucuronide.[8] 2-Hydroxymethyl olanzapine is a minor metabolite formed via oxidation.[8][9]

Olanzapine_Metabolism Olanzapine Olanzapine N_desmethyl_olanzapine 4'-N-desmethylolanzapine Olanzapine->N_desmethyl_olanzapine CYP1A2 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3 Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine Olanzapine->Hydroxymethyl_Olanzapine CYP2D6 (minor) Olanzapine_10_N_glucuronide Olanzapine 10-N-glucuronide Olanzapine->Olanzapine_10_N_glucuronide UGT1A4 Olanzapine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Therapeutic_Effect Therapeutic Effect (Reduction of Psychosis) D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonizes Olanzapine->HT2A_Receptor Antagonizes Sample_Prep_Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound) start->add_is add_protein_precipitant Add Acetonitrile (Protein Precipitant) add_is->add_protein_precipitant vortex Vortex Mix add_protein_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant to a new plate centrifuge->supernatant_transfer inject Inject into LC-MS/MS supernatant_transfer->inject

References

Application Note: High-Throughput Bioanalytical Method for Olanzapine in Human Plasma using 2-Hydroxymethyl Olanzapine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of olanzapine in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. 2-Hydroxymethyl Olanzapine-d3 is employed as a stable, isotopically labeled internal standard to ensure accuracy and precision. The method was validated according to the US Food and Drug Administration (FDA) guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Therapeutic drug monitoring of olanzapine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects due to its narrow therapeutic window.[2] This requires a reliable and sensitive bioanalytical method for its quantification in biological matrices.[1][2] Several methods have been reported for olanzapine determination, with LC-MS/MS being the preferred technique due to its high sensitivity and specificity.[2]

This application note details a validated LC-MS/MS method for the determination of olanzapine in human plasma, using this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard that is also a metabolite analog provides excellent compensation for matrix effects and variability in sample processing and instrument response.[1]

Experimental

Materials and Reagents
  • Olanzapine reference standard (≥98% purity)

  • This compound (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientAs described in Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0020
0.5020
2.0080
2.5080
2.5120
3.5020

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
Collision Gas9 psi
IonSpray Voltage5500 V
Temperature550 °C
Ion Source Gas 155 psi
Ion Source Gas 260 psi
MRM TransitionsAs described in Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
Olanzapine313.1256.18035
This compound (IS)332.4256.18538

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of olanzapine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the olanzapine stock solution with 50% methanol to create working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate olanzapine working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 5: Method Validation Results

ParameterResult
Linearity Range 0.5 - 200 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -7.8% to 9.5%
Inter-day Accuracy (%Bias) -9.1% to 11.3%
Mean Extraction Recovery (Olanzapine) 92.5%
Mean Extraction Recovery (IS) 94.1%
Matrix Effect Minimal, compensated by IS
Stability Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80 °C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (20 µL) plasma->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Olanzapine calibration->quantification

Caption: Experimental workflow for olanzapine quantification.

signaling_pathway cluster_drug_action Olanzapine Action cluster_receptors Receptor Blockade cluster_downstream Therapeutic Effect olanzapine Olanzapine d2_receptor Dopamine D2 Receptor olanzapine->d2_receptor Blocks ht2a_receptor Serotonin 5-HT2A Receptor olanzapine->ht2a_receptor Blocks therapeutic_effect Reduction of Psychotic Symptoms d2_receptor->therapeutic_effect ht2a_receptor->therapeutic_effect

Caption: Simplified signaling pathway of olanzapine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of olanzapine in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in clinical research.

References

Application Note: Quantification of Olanzapine in Human Plasma using 2-Hydroxymethyl Olanzapine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olanzapine in human plasma. The method utilizes a stable isotope-labeled internal standard, 2-Hydroxymethyl Olanzapine-d3, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving olanzapine.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Therapeutic drug monitoring of olanzapine is crucial to optimize treatment efficacy and minimize adverse effects.[2][3] This application note describes a validated LC-MS/MS method for the reliable determination of olanzapine concentrations in human plasma. The use of a deuterated internal standard, this compound, which is a structural analog of a major olanzapine metabolite, provides excellent control over matrix effects and variability in sample processing.[3]

Experimental

Materials and Reagents
  • Olanzapine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K3EDTA)

Sample Preparation

A protein precipitation method is used for the extraction of olanzapine from plasma.[3][4][5]

  • Allow plasma samples, calibrators, and quality control samples to thaw at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.[6][7][8]

  • Column: Acquity UPLC BEH Shield RP18 (2.1 mm × 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient: A gradient elution is employed to ensure optimal separation.

Time (min)%A%B
0.09010
1.01090
2.01090
2.19010
3.09010
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.[1][9][10]

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 300°C

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olanzapine313.2256.130
This compound (IS)332.2271.131

Results and Discussion

Method Validation

The method was validated for linearity, limit of quantification (LOQ), accuracy, precision, and recovery.

Table 1: Quantitative Method Parameters

ParameterResult
Linearity Range0.1 - 20 ng/mL (r² > 0.99)[11]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[11]
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (%)85 - 115%
Recovery> 85%[9]

The use of a stable isotope-labeled internal standard that is a close structural analog to a metabolite of the analyte helps to minimize the impact of matrix effects and ensures reliable quantification.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard (this compound) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc Liquid Chromatography supernatant->lc ms Mass Spectrometry lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of olanzapine in plasma.

G Olanzapine Olanzapine Metabolite1 N-desmethyl olanzapine Olanzapine->Metabolite1 Metabolite2 2-hydroxymethyl olanzapine Olanzapine->Metabolite2 Metabolite3 Olanzapine N-oxide Olanzapine->Metabolite3 Glucuronides 10- and 4'-N-glucuronides Olanzapine->Glucuronides

Caption: Simplified metabolic pathway of olanzapine.[3]

Conclusion

This application note presents a reliable and high-throughput LC-MS/MS method for the quantification of olanzapine in human plasma. The use of this compound as an internal standard, coupled with a straightforward protein precipitation sample preparation, provides a robust assay suitable for clinical research and therapeutic drug monitoring. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocol for the Quantification of 2-Hydroxymethyl Olanzapine-d3 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Monitoring its metabolites, such as 2-Hydroxymethyl Olanzapine, is crucial for understanding its pharmacokinetics and metabolism in patients. This document provides a detailed protocol for the quantitative analysis of 2-Hydroxymethyl Olanzapine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-Hydroxymethyl Olanzapine-d3 is used as an internal standard to ensure accuracy and precision.[1] This method is intended for researchers, scientists, and drug development professionals.

Analyte and Internal Standard
  • Analyte: 2-Hydroxymethyl Olanzapine

  • Internal Standard: this compound

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver primarily through cytochrome P450 (CYP) enzymes and flavin-containing monooxygenase 3 (FMO3).[2] One of the phase I metabolic pathways involves the formation of 2-Hydroxymethyl Olanzapine, a reaction catalyzed mainly by the CYP2D6 enzyme.[2] This metabolite, along with others like N-desmethyl olanzapine and olanzapine N-oxide, is then excreted in the urine.[2][3][4]

Olanzapine_Metabolism Olanzapine Olanzapine Metabolites Metabolites Olanzapine->Metabolites CYP1A2, CYP2D6, FMO3, UGTs 2-Hydroxymethyl Olanzapine 2-Hydroxymethyl Olanzapine Metabolites->2-Hydroxymethyl Olanzapine CYP2D6 N-desmethyl Olanzapine N-desmethyl Olanzapine Metabolites->N-desmethyl Olanzapine Olanzapine N-oxide Olanzapine N-oxide Metabolites->Olanzapine N-oxide Excretion Excretion 2-Hydroxymethyl Olanzapine->Excretion Urine N-desmethyl Olanzapine->Excretion Urine Olanzapine N-oxide->Excretion Urine

Fig. 1: Metabolic pathway of Olanzapine.

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for the quantification of olanzapine and its metabolites in human body fluids.[5][6]

Materials and Reagents
  • 2-Hydroxymethyl Olanzapine standard (Toronto Research Chemicals or equivalent)

  • This compound internal standard (MedchemExpress or equivalent)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • 1-Chlorobutane (analytical grade)

  • Saturated ammonium carbonate solution

  • Ultrapure water

  • Blank human urine

Equipment
  • LC-MS/MS system (e.g., SCIEX QTRAP 5500+ or equivalent)[5]

  • Liquid chromatography column (e.g., TSK-GEL ODS-100V, 150 x 2.0 mm, 5 µm)[5]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of 2-Hydroxymethyl Olanzapine and this compound in acetonitrile.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with acetonitrile to appropriate concentrations for spiking into blank urine for calibration curves and quality control samples.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.[5]

Sample Preparation (Two-Step Liquid-Liquid Extraction)
  • Place all samples and reagents on ice due to the thermal instability of olanzapine and its metabolites.[5]

  • To a 40 µL aliquot of urine sample, add 30 µL of the 10 ng/mL internal standard solution.[5]

  • Add 170 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 4 minutes to precipitate proteins.[5]

  • Transfer the supernatant to a new tube.

  • Add 6 µL of saturated ammonium carbonate solution and 75 µL of 1-chlorobutane.[5]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 2 minutes to separate the organic and aqueous layers.[5]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Sample_Preparation_Workflow start 40 µL Urine Sample add_is Add 30 µL Internal Standard (this compound) start->add_is add_acn Add 170 µL Acetonitrile add_is->add_acn vortex_centrifuge1 Vortex & Centrifuge add_acn->vortex_centrifuge1 transfer_supernatant Transfer Supernatant vortex_centrifuge1->transfer_supernatant add_reagents Add Saturated (NH4)2CO3 & 1-Chlorobutane transfer_supernatant->add_reagents vortex_centrifuge2 Vortex & Centrifuge add_reagents->vortex_centrifuge2 transfer_organic Transfer Organic Layer vortex_centrifuge2->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Fig. 2: Urine sample preparation workflow.
LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation.

ParameterSetting
LC System
ColumnTSK-GEL ODS-100V (150 x 2.0 mm, 5 µm)[5]
Mobile Phase A10 mM Ammonium Acetate in Water[5]
Mobile Phase BMethanol[5]
Flow Rate200 µL/min[5]
Gradient10% B to 100% B over 10 min, hold at 100% B for 2 min, return to initial conditions over 8 min[5]
Injection Volume10 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[5]
Capillary Voltage3.5 kV[5]
Source Temperature350 °C[5]
Desolvation GasNitrogen
Mass Transitions (SRM/MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxymethyl Olanzapine329.1To be optimizedTo be optimized
This compound332.1To be optimizedTo be optimized

Note: The exact product ions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.

Data Analysis and Validation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of 2-Hydroxymethyl Olanzapine into blank human urine. The recommended calibration range for 2-Hydroxymethyl Olanzapine in urine is 0.05 to 10 ng/mL.[5]

Quality Control Samples

Quality control (QC) samples should be prepared at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Method Validation Parameters

The following table summarizes the expected performance of the method based on published data for the analysis of 2-Hydroxymethyl Olanzapine in urine.[5]

ParameterExpected Value
Limit of Quantification (LOQ)0.05 ng/mL
Linearity (r²)> 0.99
Accuracy75.6% - 118%
Precision (CV%)< 14.1%
Recovery75.0% - 107%
Matrix Effect77.0% - 107%

Conclusion

This application note provides a detailed and robust protocol for the quantification of 2-Hydroxymethyl Olanzapine in human urine using this compound as an internal standard with LC-MS/MS. The described method is sensitive, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring research. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the metabolism of olanzapine.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Olanzapine with 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxymethyl Olanzapine-d3 as an internal standard for the quantification of olanzapine in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of olanzapine.

Observed Problem Potential Cause Recommended Solution
Poor Peak Shape for Olanzapine and/or Internal Standard (IS) 1. Inappropriate pH of Mobile Phase: Olanzapine is a basic compound, and peak tailing can occur if the mobile phase pH is not optimal.[1]1. Adjust Mobile Phase pH: Maintain the mobile phase pH below the pKa of olanzapine (approximately 7.4) to ensure it is in its ionized form. Adding a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape.
2. Column Overload: Injecting too high a concentration of the analyte or IS.2. Dilute Sample: Dilute the sample extract and re-inject.
3. Column Contamination: Accumulation of matrix components on the analytical column.3. Column Washing and Guard Column: Implement a robust column washing step after each run. Use a guard column to protect the analytical column from strongly retained matrix components.
Significant Ion Suppression or Enhancement 1. Co-elution of Matrix Components: Endogenous phospholipids or other matrix components eluting at the same time as the analyte or IS can interfere with ionization.[2]1. Improve Chromatographic Separation: Optimize the gradient to separate the analyte and IS from the regions of ion suppression. A post-column infusion experiment can identify these regions.
2. Inefficient Sample Preparation: Insufficient removal of matrix components during sample extraction.[1]2. Refine Sample Preparation: Switch to a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1]
3. High Sample Volume Injected: Injecting a large volume of a "dirty" sample can exacerbate matrix effects.3. Reduce Injection Volume: Decrease the volume of the sample extract injected onto the column.
Inconsistent Internal Standard (this compound) Response 1. Differential Matrix Effects: The analyte (olanzapine) and the IS (this compound) have different polarities due to the hydroxyl group on the IS. This can cause them to experience different levels of ion suppression or enhancement, especially if they are chromatographically separated.[2]1. Optimize Chromatography for Co-elution: Adjust the chromatographic conditions to ensure that olanzapine and this compound elute as closely as possible. This increases the likelihood that they will be affected by the same matrix components.
2. Variable Extraction Recovery: The difference in polarity might also lead to different extraction efficiencies between the analyte and IS in certain sample preparation methods.2. Validate Extraction Recovery: Thoroughly validate the sample preparation method to ensure that the extraction recovery of both the analyte and the IS is consistent and reproducible across different concentrations and matrix lots.
3. IS Instability: Degradation of the IS during sample storage or processing.3. Assess IS Stability: Perform stability experiments for the IS under the same conditions as the analyte (e.g., freeze-thaw, bench-top, post-preparative).
Poor Sensitivity 1. Suboptimal Mass Spectrometry Parameters: Ionization and fragmentation parameters are not optimized for olanzapine and this compound.1. Optimize MS Parameters: Infuse standard solutions of both olanzapine and the IS into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and collision energy for the specific MRM transitions.
2. Ion Suppression: As described above, co-eluting matrix components can significantly reduce the analyte signal.2. Mitigate Matrix Effects: Refer to the solutions for "Significant Ion Suppression or Enhancement".
3. Analyte Degradation: Olanzapine can be sensitive to light and oxidation.[3][4]3. Protect Samples from Light and Oxidation: Use amber vials and consider the addition of antioxidants like ascorbic acid to samples if degradation is suspected.[4]

Frequently Asked Questions (FAQs)

1. Why use this compound as an internal standard for olanzapine?

Ideally, a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., olanzapine-d3) is preferred because it shares very similar physicochemical properties and chromatographic behavior with the analyte, ensuring that it experiences nearly identical matrix effects.[3][5][6][7] However, a SIL version of a major metabolite, such as this compound, can also be used. It is structurally similar to olanzapine and its deuteration provides a mass shift for detection.

2. What are the potential challenges of using a metabolite as an internal standard?

The primary challenge is the potential for differential matrix effects . 2-Hydroxymethyl Olanzapine is more polar than olanzapine due to the addition of a hydroxyl group. This difference in polarity can cause the two compounds to:

  • Have different extraction recoveries.

  • Separate chromatographically, particularly in reversed-phase systems.

If they elute at different times, they may be affected by different co-eluting matrix components, leading to varying degrees of ion suppression or enhancement. This can compromise the accuracy and precision of the quantification.[2]

3. How can I assess for matrix effects in my assay?

Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect. A value <100% suggests ion suppression, and a value >100% indicates ion enhancement. This should be tested in multiple lots of the biological matrix.

4. What are the typical mass transitions for olanzapine and this compound?

While specific transitions should be optimized on your instrument, common transitions for olanzapine (in positive ion mode) are m/z 313.2 → 256.1.[7] For this compound, you would expect a precursor ion corresponding to its molecular weight and would need to determine the optimal product ion through infusion experiments.

5. What are the recommended sample preparation techniques to minimize matrix effects?

  • Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids and other interfering matrix components, providing a cleaner extract.[1][8]

  • Liquid-Liquid Extraction (LLE): Can also be effective but may require more optimization of the extraction solvent to ensure good recovery of both the analyte and the more polar IS.

  • Protein Precipitation (PPT): This is the simplest method but generally results in the "dirtiest" extract, which may lead to more significant matrix effects.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of this compound working solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Olanzapine: m/z 313.2 → 256.1this compound: To be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add 2-Hydroxymethyl Olanzapine-d3 (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate and Reconstitute spe->evap lc LC Separation evap->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for olanzapine quantification.

matrix_effects cluster_detector Mass Analyzer analyte Olanzapine detector Detector analyte->detector Analyte Signal is 2-Hydroxymethyl Olanzapine-d3 is->detector IS Signal matrix Matrix Components (e.g., Phospholipids) matrix->detector Ion Suppression/ Enhancement

Caption: Impact of matrix effects on analyte and IS signals.

troubleshooting_tree start Inaccurate or Imprecise Results? check_is Check IS Response Consistency start->check_is consistent_is Consistent check_is->consistent_is Yes inconsistent_is Inconsistent check_is->inconsistent_is No check_matrix Evaluate Matrix Effects (Post-extraction spike vs. Neat) consistent_is->check_matrix diff_matrix Investigate Differential Matrix Effects (Optimize co-elution) inconsistent_is->diff_matrix no_matrix_effect No Significant Effect check_matrix->no_matrix_effect No matrix_effect Significant Effect check_matrix->matrix_effect Yes check_other Investigate Other Factors (e.g., standard prep, instrument performance) no_matrix_effect->check_other optimize_chrom Optimize Chromatography to Separate from Suppression Zone matrix_effect->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) optimize_chrom->improve_cleanup

Caption: Troubleshooting decision tree for olanzapine analysis.

References

Technical Support Center: Analysis of 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Hydroxymethyl Olanzapine-d3. This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your chromatographic method and achieve excellent peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterium-labeled form of 2-Hydroxymethyl Olanzapine, which is a metabolite of the antipsychotic drug Olanzapine.[1] The deuterium labeling makes it suitable for use as an internal standard in quantitative analyses by techniques like LC-MS.[1]

Q2: Which type of HPLC column is best suited for analyzing this compound?

A2: Reversed-phase columns are standard for Olanzapine and its metabolites. C18 and C8 columns are most commonly used and have been shown to provide good peak shape and resolution.[2][3][4] For basic compounds like Olanzapine and its analogues, using a modern, high-purity silica column with end-capping is crucial to minimize peak tailing.[5][6]

Q3: What are typical starting conditions for an HPLC method?

A3: A good starting point for method development is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or ammonium acetate) at a slightly acidic pH.[2][7][8][9]

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, such as tailing, fronting, or broadening, can compromise the accuracy and precision of your results.[10] This guide addresses the most common issues encountered during the analysis of this compound.

Issue 1: Peak Tailing

Q: My peak for this compound is tailing. What are the common causes and how can I fix it?

A: Peak tailing is the most common peak shape problem in HPLC, often seen with basic compounds like Olanzapine derivatives.[5][11] It is primarily caused by secondary interactions between the analyte and the stationary phase.

Primary Causes & Solutions:

  • Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized silanol groups on the silica surface of the HPLC column.[5][6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, neutralizing their charge and minimizing the secondary interactions.[2][5] Several successful methods for Olanzapine use a mobile phase pH of 3.0.[2][3]

    • Solution 2: Use a Modern, End-Capped Column: Use a high-purity silica column that is well end-capped. End-capping chemically blocks the majority of residual silanol groups, reducing their availability for interaction.[5][12]

    • Solution 3: Add a Competing Base: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, though this is less common with modern columns.[11]

  • Column Overload: Injecting too much sample mass onto the column can lead to tailing.

    • Solution: Reduce Sample Concentration: Dilute your sample and re-inject. A linear relationship between concentration and peak area should be maintained.[7][8]

  • Column Contamination or Degradation: A contaminated guard column or column inlet frit, or a degraded column bed, can cause tailing for all peaks.[11]

    • Solution: Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.

Issue 2: Peak Fronting

Q: My peak is exhibiting fronting. What could be the cause?

A: Peak fronting, though less common than tailing, can significantly impact quantification.[11][13]

Primary Causes & Solutions:

  • Sample Solvent Incompatibility: The most frequent cause is injecting a sample dissolved in a solvent that is much stronger than the mobile phase.[13][14] This causes the analyte band to spread and travel too quickly at the beginning of the column.

    • Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[10][13] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[13]

  • Column Overload (Mass or Volume): Injecting too high a concentration or too large a volume of the sample can saturate the stationary phase, leading to fronting.[13][14]

    • Solution 1: Reduce Injection Volume: Decrease the volume of the injected sample.[13]

    • Solution 2: Dilute the Sample: Lower the analyte concentration to avoid mass overload.[13]

  • Column Collapse or Channeling: Physical degradation of the column packing can create channels, leading to distorted peak shapes.[13]

    • Solution: Replace the Column: This issue is generally irreversible, and the column must be replaced.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak shape issues.

G start Poor Peak Shape Observed peak_type Identify Peak Shape: Tailing, Fronting, or Broadening? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broadening Peak Broadening peak_type->broadening Broadening cause_tailing Potential Causes: 1. Silanol Interactions 2. Mass Overload 3. Column Degradation tailing->cause_tailing cause_fronting Potential Causes: 1. Solvent Mismatch 2. Mass/Volume Overload 3. Column Collapse fronting->cause_fronting cause_broadening Potential Causes: 1. Extra-Column Volume 2. Low Mobile Phase Strength 3. Temperature Effects broadening->cause_broadening solution_tailing Solutions: - Lower Mobile Phase pH (e.g., 3.0) - Use End-Capped Column - Reduce Sample Concentration - Flush/Replace Column cause_tailing->solution_tailing end_node Peak Shape Improved solution_tailing->end_node solution_fronting Solutions: - Match Sample Solvent to Mobile Phase - Reduce Injection Volume/Concentration - Replace Column cause_fronting->solution_fronting solution_fronting->end_node solution_broadening Solutions: - Use Shorter/Narrower Tubing - Increase % Organic in Mobile Phase - Optimize Column Temperature cause_broadening->solution_broadening solution_broadening->end_node

Caption: A workflow diagram for troubleshooting common HPLC peak shape problems.

Data Presentation
Table 1: Recommended Starting HPLC Parameters for Olanzapine Analogs

This table summarizes typical parameters from validated methods for Olanzapine, which serve as an excellent starting point for this compound.

ParameterRecommended ConditionRationale / CommentReference
Column C18 or C8, 100-150 mm length, 4.6 mm ID, 5 µm particlesProvides good retention and efficiency for this class of compounds.[2][4][7]
Mobile Phase Acetonitrile : Buffered Water (e.g., 30:70 to 50:50 v/v)Acetonitrile often provides sharper peaks than methanol.[2][9]
Aqueous Buffer Phosphate or Ammonium Acetate/FormateProvides pH control essential for good peak shape.[2][7][8]
Mobile Phase pH 3.0 - 4.0Critical for protonating residual silanols and ensuring consistent analyte ionization, thus preventing peak tailing.[2][3][7]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for 4.6 mm ID columns. Lowering the flow rate can sometimes improve resolution.[15][2][9]
Detection (UV) ~220 nm, ~260 nm, or ~280 nmOlanzapine and its metabolites have multiple UV absorbance maxima.[2][3][9]
Column Temp. Ambient or controlled (e.g., 30-50 °C)Elevated temperature can improve efficiency but may affect stability. Consistency is key.[9]
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a common mobile phase used for Olanzapine analysis.

Objective: To prepare a mobile phase of Acetonitrile and Phosphate Buffer (50:50, v/v) at pH 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh an appropriate amount of KH₂PO₄ to make a 20 mM solution (e.g., 2.72 g per 1 L of HPLC-grade water).

    • Dissolve the salt completely in the water.

    • Place a calibrated pH electrode in the solution.

    • Slowly add orthophosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.

  • Filter and Degas:

    • Filter the prepared buffer through a 0.45 µm membrane filter to remove particulates.

    • Filter the HPLC-grade acetonitrile separately through a compatible filter (e.g., PTFE).

    • Degas both the buffer and the acetonitrile using an ultrasonic bath for 10-15 minutes or via vacuum filtration.

  • Mix Mobile Phase:

    • Carefully measure equal volumes of the filtered, degassed buffer and acetonitrile (e.g., 500 mL of each for a 1 L final volume).

    • Mix thoroughly. This final mixture is your mobile phase.

Protocol 2: System Suitability Test

Objective: To ensure the chromatographic system is performing correctly before analyzing samples.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Perform five or six replicate injections of the standard solution.

  • Evaluate the following parameters based on the resulting chromatograms:

    • Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5.[16] A value > 1.2 may indicate significant tailing.[2]

    • Relative Standard Deviation (%RSD) of Peak Area: Should be less than 2.0%.[2]

    • Relative Standard Deviation (%RSD) of Retention Time: Should be less than 1.0%.

    • Theoretical Plates (N): Should be high (e.g., >2000) to indicate good column efficiency.[2]

Chemical Basis of Peak Tailing

The diagram below illustrates the secondary ionic interactions between a basic analyte like this compound and a silica-based stationary phase, which is the root cause of peak tailing.

G cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase p1 p2 p3 p4 label_silanol Si-OH (Silanol Group) p5 label_sion Si-O⁻ (Ionized Silanol) analyte_protonated Analyte-NH⁺ (Protonated Basic Analyte) analyte_protonated->label_sion  Ionic Interaction  (Causes Tailing)

Caption: Interaction between a protonated basic analyte and ionized silanol groups.

References

Technical Support Center: Stability of 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxymethyl Olanzapine-d3 in biological samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: 2-Hydroxymethyl Olanzapine is a metabolite of the atypical antipsychotic drug Olanzapine.[1][2][3] It is formed in the liver primarily through the action of cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C9.[1][4][5] The "-d3" designation indicates that this molecule is a deuterated isotopologue, meaning three of its hydrogen atoms have been replaced with deuterium. This isotopically labeled version is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise measurement of the non-labeled metabolite in biological samples.[6] The stability of the internal standard is critical because its degradation would lead to inaccurate quantification of the target analyte.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound can be influenced by several factors, mirroring the known instabilities of the parent drug, olanzapine. Key factors include:

  • Temperature: Olanzapine and its metabolites are sensitive to temperature.[7][8] Storage at inappropriate temperatures can lead to degradation.

  • Light: Exposure to light, particularly under ambient conditions, can cause significant degradation of olanzapine.[6] It is crucial to protect samples from light.

  • Oxidation: Olanzapine is susceptible to oxidation, a process that appears to involve oxygen.[9] This can lead to the formation of degradation products, including 2-hydroxymethyl-olanzapine itself from olanzapine.[9]

  • pH: The pH of the sample matrix can influence the stability of the analyte.[2] Acidification is a common step in sample preparation to improve stability and extraction efficiency.[2]

  • Matrix Components: Endogenous enzymes or reactive species within biological matrices like blood, plasma, or urine can potentially contribute to the degradation of the analyte.

Q3: How can I prevent the degradation of this compound during sample collection and handling?

A3: To minimize degradation, the following precautions are recommended:

  • Use Anticoagulants and Preservatives: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). The addition of an antioxidant like ascorbic acid (e.g., 0.25%) has been shown to slow the degradation of olanzapine.[9]

  • Protect from Light: Use amber-colored collection tubes and vials. Wrap samples in aluminum foil or use light-blocking storage containers.[6]

  • Control Temperature: Process samples as quickly as possible after collection. If immediate analysis is not possible, store them on ice or at refrigerated temperatures (2-8°C) for short-term storage and frozen (-20°C or -80°C) for long-term storage.[10][11]

  • Prompt Centrifugation: For plasma or serum samples, centrifuge the blood samples promptly to separate the plasma/serum from the cellular components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent recovery of this compound (Internal Standard). Degradation during sample storage or processing. Review storage conditions (temperature, light exposure). Ensure samples were consistently frozen at -20°C or below and protected from light. Evaluate the stability of the analyte under your specific bench-top conditions (see experimental protocols below).
Inefficient extraction from the biological matrix. Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitant (e.g., methanol, acetonitrile) to sample is used.[2] For solid-phase extraction (SPE), verify that the sorbent type, wash steps, and elution solvent are appropriate for the analyte's chemical properties.[2][10]
Appearance of unexpected peaks in the chromatogram near the internal standard. Formation of degradation products. This could indicate instability. 2-Hydroxymethyl Olanzapine itself can degrade over time.[9] Try adding an antioxidant like ascorbic acid to the samples upon collection.[9] Re-evaluate sample handling and storage procedures to minimize exposure to light and elevated temperatures.
High variability in results between replicate samples. Inconsistent sample handling or matrix effects. Ensure uniform processing for all samples. Matrix effects, where components in the sample interfere with ionization, can also cause variability. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix to its response in a clean solvent. A validated LC-MS/MS method should have thoroughly assessed and minimized matrix effects.[6][11]
Gradual decrease in analyte signal over an analytical run. Adsorption to vials or instability in the autosampler. Use silanized or low-adsorption vials. Check the stability of the processed samples in the autosampler over the expected duration of the analytical run. Maintain the autosampler at a cool temperature (e.g., 4°C).

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the stability of the parent compound, Olanzapine, provides a strong indication of the handling requirements. The following table summarizes typical stability test results for olanzapine in plasma/serum, which should be considered as a baseline for its hydroxylated metabolite.

Stability Test Condition Duration Typical Result (% Change from Baseline) Reference
Short-Term (Bench-Top) Room Temperature (in light)> 4 hoursSignificant degradation can occur.[6]
Short-Term (Bench-Top) Room Temperature (in dark)At least 48 hoursStable.[6]
Post-Preparative (Autosampler) 4°CAt least 48 hoursStable.[6]
Freeze-Thaw -20°C to Room Temp3 cyclesStable.[11]
Long-Term -20°C90 daysStable.[11]

Note: These are general guidelines based on published data for olanzapine. It is imperative to perform your own stability assessments for this compound in the specific biological matrix used in your studies.

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment
  • Objective: To determine the stability of this compound in the solvent used for stock solutions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Divide the solution into two sets of aliquots: one for storage at refrigerated temperature (2-8°C) and one for room temperature.

    • Analyze an aliquot from each set immediately after preparation (Time 0).

    • Analyze additional aliquots at predefined time points (e.g., 6h, 24h, 7 days, 1 month).

    • Compare the peak areas of the aged solutions to the Time 0 solution. A deviation of <15% is typically considered stable.

Protocol 2: Freeze-Thaw and Long-Term Stability in Biological Matrix
  • Objective: To evaluate the stability of the analyte after repeated freezing and thawing cycles and during long-term storage.

  • Procedure:

    • Spike a pool of the blank biological matrix (e.g., human plasma) with this compound at low and high concentrations.

    • For Freeze-Thaw: Aliquot samples and store at -80°C for 24 hours. Thaw them unassisted at room temperature. Once fully thawed, refreeze for 12-24 hours. Repeat for at least three cycles.

    • For Long-Term: Aliquot samples and store at -80°C.

    • Analyze the freeze-thaw samples after the final cycle and the long-term samples at various time points (e.g., 1, 3, 6 months).

    • Compare the concentrations of the test samples to freshly prepared samples or to baseline samples analyzed at the start of the experiment.

Visualizations

Olanzapine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of olanzapine, including the formation of 2-Hydroxymethyl Olanzapine.

Olanzapine Metabolism Figure 1. Olanzapine Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_Desmethyl 4'-N-desmethyl-olanzapine Olanzapine->N_Desmethyl CYP1A2 Hydroxymethyl 2-Hydroxymethyl Olanzapine Olanzapine->Hydroxymethyl CYP2D6, CYP3A4, CYP2C9 N_Oxide Olanzapine N-oxide Olanzapine->N_Oxide FMO3, CYP2D6 N10_Glucuronide Olanzapine-10-N-glucuronide Olanzapine->N10_Glucuronide UGT1A4

Figure 1. Olanzapine Metabolic Pathway
Experimental Workflow for Stability Assessment

This workflow outlines the key steps in performing a stability study for an analyte in a biological matrix.

Stability Study Workflow Figure 2. General Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage & Stress Conditions cluster_analysis Analysis A Prepare Stock & Spiking Solutions B Spike Analyte into Blank Matrix (Low & High QC levels) A->B C Aliquot Samples for Each Stability Condition B->C D Freeze-Thaw Cycles C->D E Bench-Top (RT) C->E F Long-Term Frozen (-20°C or -80°C) C->F G Sample Preparation (e.g., Protein Precipitation, SPE) D->G E->G F->G H LC-MS/MS Analysis G->H I Data Processing & Comparison to Baseline/Reference Samples H->I J J I->J Determine Stability (% Recovery vs. T0)

Figure 2. General Workflow for Stability Assessment

References

2-Hydroxymethyl Olanzapine-d3 degradation and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethyl Olanzapine-d3. It addresses potential issues related to its degradation and the emergence of impurities during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Olanzapine?

A1: this compound is the deuterium-labeled version of 2-Hydroxymethyl Olanzapine, which is a metabolite of the atypical antipsychotic drug Olanzapine.[1][2] The deuterium labeling (d3) is typically on the N-methyl group of the piperazine ring, providing a stable isotopic tracer for use in pharmacokinetic studies and as an internal standard in analytical methods.[2]

Q2: What are the primary degradation pathways for Olanzapine and its metabolites?

A2: Olanzapine is susceptible to degradation under various stress conditions, primarily through oxidation.[3][4][5][6] The thiophene ring and the piperazine moiety are common sites of modification.[3] Hydrolysis under acidic and alkaline conditions, as well as photolytic degradation, have been reported to be less significant compared to oxidation.[5][6] Given its structural similarity, this compound is expected to follow similar degradation pathways.

Q3: What are the known impurities of Olanzapine that might be relevant for this compound?

A3: Several process-related and degradation-related impurities of Olanzapine have been identified. Oxidative degradation can lead to the formation of various products, including those resulting from the oxidation of the thiophene ring.[3] Other identified impurities include products of N-dealkylation and lactam formation.[7] For this compound, one could expect to see analogous impurities, as well as potential degradation products related to the hydroxymethyl group.

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound should be protected from light, moisture, and high temperatures.[8][9] It is advisable to store the compound in a tightly sealed container, in a cool, dark, and dry place. For solutions, using antioxidants such as ascorbic acid may help to inhibit oxidative degradation.[10] It is also recommended to prepare solutions fresh and use them promptly.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: Appearance of unknown peaks in your HPLC or LC-MS chromatogram when analyzing this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound - Verify Storage Conditions: Ensure the compound has been stored protected from light, moisture, and heat.[8][9] - Perform Forced Degradation Studies: Subject a sample of this compound to controlled stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This can help in identifying the unknown peaks.[11][12] - Use Antioxidants: If oxidative degradation is suspected, prepare samples with an antioxidant like ascorbic acid to see if the formation of impurity peaks is reduced.[10]
Contamination - Check Solvents and Reagents: Analyze blank injections of your mobile phase and sample diluent to rule out contamination from these sources. - Clean the Chromatographic System: Flush the HPLC/LC-MS system thoroughly to remove any residual contaminants.
Interaction with Excipients - Assess Drug-Excipient Compatibility: If working with a formulation, investigate potential interactions between this compound and the excipients used.[8][9]
Issue 2: Inconsistent Analytical Results

Symptom: High variability in the quantification of this compound across different experiments or time points.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sample Instability - Evaluate Stability in Solution: Assess the stability of this compound in the chosen sample solvent over the typical duration of an analytical run.[10] - Optimize Sample Preparation: Keep samples cool (e.g., in an autosampler with temperature control) and analyze them as quickly as possible after preparation.
Methodological Issues - Validate the Analytical Method: Ensure your analytical method is properly validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[13] - System Suitability Checks: Perform regular system suitability tests to ensure the chromatographic system is performing optimally.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to stress to identify potential degradation products.

Stress Condition Methodology
Acidic Hydrolysis Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Heat the solution at 80°C for 12-24 hours. Neutralize a portion of the solution with 0.1 M NaOH before analysis.[11]
Alkaline Hydrolysis Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Heat the solution at 80°C for 12-24 hours. Neutralize a portion of the solution with 0.1 M HCl before analysis.[11]
Oxidative Degradation Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[11]
Thermal Degradation Place 1 mg of solid this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in a suitable solvent for analysis.[11]
Photolytic Degradation Expose a solution of 1 mg/mL of this compound to UV light (e.g., 254 nm) for a specified period. Analyze the sample and a protected control sample.

Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol).[13] Detection is commonly performed using a UV detector or a mass spectrometer for identification of impurities.[14][15][16]

Visualizations

Logical Workflow for Troubleshooting Unexpected Peaks

troubleshooting_workflow start Start: Unexpected Peak in Chromatogram check_storage Verify Storage Conditions (Light, Temp, Moisture) start->check_storage check_blanks Analyze Blanks (Solvents, Reagents) start->check_blanks forced_degradation Perform Forced Degradation Studies check_storage->forced_degradation Storage OK end End: Issue Resolved check_storage->end Improper Storage (Correct & Re-run) identify_product Identify Degradation Product forced_degradation->identify_product clean_system Clean Chromatographic System check_blanks->clean_system Blanks Not Clean check_blanks->end Blanks Clean identify_contaminant Identify Contaminant clean_system->identify_contaminant identify_product->end identify_contaminant->end

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Potential Degradation Pathway of this compound

degradation_pathway cluster_products Potential Degradation Products parent 2-Hydroxymethyl Olanzapine-d3 oxidation Oxidative Stress (e.g., H2O2) parent->oxidation acid_base Acidic/Alkaline Hydrolysis parent->acid_base photo Photolytic Stress parent->photo thiophene_oxidation Thiophene Ring Oxidation Products oxidation->thiophene_oxidation n_oxide N-Oxide on Piperazine Ring oxidation->n_oxide hydroxymethyl_oxidation Oxidation of Hydroxymethyl Group oxidation->hydroxymethyl_oxidation demethylation N-Demethylation Product acid_base->demethylation

Caption: Potential degradation pathways for this compound under stress.

References

Troubleshooting low recovery of 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Hydroxymethyl Olanzapine-d3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of 2-Hydroxymethyl Olanzapine, a metabolite of the antipsychotic drug Olanzapine.[1][2] Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of 2-Hydroxymethyl Olanzapine in biological matrices.[1]

Q2: What are the main metabolic pathways of Olanzapine?

A2: Olanzapine is extensively metabolized in the liver. The main pathways include direct N-glucuronidation and oxidation mediated by cytochrome P450 (CYP) enzymes, primarily CYP1A2 and to a lesser extent CYP2D6.[3] This metabolism results in several metabolites, including 10- and 4'-N-glucuronides, N-desmethyl olanzapine, olanzapine N-oxide, and 2-hydroxymethyl olanzapine.[3]

Q3: Why is low recovery of this compound a concern?

A3: As an internal standard, consistent and predictable recovery of this compound is crucial for the accuracy and reliability of the quantitative analysis of the target analyte (2-Hydroxymethyl Olanzapine). Low or variable recovery can lead to inaccurate quantification, impacting the validity of experimental results in pharmacokinetic, toxicokinetic, and drug metabolism studies.

Q4: Is 2-Hydroxymethyl Olanzapine known to be unstable?

A4: Yes, studies have shown that the parent drug, Olanzapine, is unstable.[4] Furthermore, 2-Hydroxymethyl Olanzapine has been identified as a degradation product of Olanzapine in aqueous solutions.[4] This inherent instability can contribute to low recovery during sample processing and storage. The addition of antioxidants like ascorbic acid has been shown to slow down the degradation process.[4]

Troubleshooting Guide for Low Recovery

Low recovery of this compound can stem from various factors during sample preparation, extraction, and analysis. The following guide provides potential causes and recommended solutions.

Problem: Low analyte recovery after sample extraction.
Potential Cause Recommended Solution Rationale
Suboptimal Sample Preparation Method Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).While PPT is simple, it may not be efficient for this analyte. SPE and LLE offer better cleanup and can improve recovery.[3][5]
Inefficient Elution in SPE Optimize the elution solvent. A common elution solvent for olanzapine and its metabolites is a mixture with a higher elution strength, often acidified to re-ionize the analyte.[3] For example, using 5% formic acid in acetonitrile.[3]The analyte may have a strong affinity for the SPE sorbent, requiring a stronger solvent for complete elution.
Incorrect pH during LLE Adjust the pH of the aqueous phase. For olanzapine, which has a pKa greater than 7, alkalizing the sample (pH > 7) facilitates its transfer to the organic phase.[3]The ionization state of the analyte is critical for its partitioning between aqueous and organic phases.
Analyte Degradation Add an antioxidant, such as 0.25% ascorbic acid, to the samples.[4] Protect samples from light during preparation.[6]2-Hydroxymethyl Olanzapine can be unstable. Antioxidants and protection from light can minimize degradation.[4][6]
Matrix Effects Utilize a more effective sample cleanup method like SPE. One study reported matrix effect values between 77.0–107% for 2-Hydroxymethyl Olanzapine.[7]Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

Experimental Protocols

Protocol: Quantification of 2-Hydroxymethyl Olanzapine in Human Plasma using LC-MS/MS

This protocol is a synthesized example based on common methodologies for Olanzapine and its metabolites.[3][7]

1. Sample Preparation and Spiking:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 10 µL of 0.25% ascorbic acid to prevent degradation.[4]

2. Protein Precipitation:

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).[3]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

3. Supernatant Transfer and Evaporation:

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution:

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both 2-Hydroxymethyl Olanzapine and this compound.

Data Presentation

Table 1: Reported Recovery of Olanzapine and its Metabolites with Different Extraction Methods

Analyte Extraction Method Matrix Recovery (%) Reference
OlanzapineSolid-Phase ExtractionHuman Plasma97.62[5]
2-Hydroxymethyl OlanzapineTwo-step Liquid-Liquid ExtractionWhole Blood75.0 - 107[7]
2-Hydroxymethyl OlanzapineTwo-step Liquid-Liquid ExtractionUrine75.0 - 107[7]
OlanzapineLiquid-Liquid ExtractionHuman Plasma94.8[8]

Visualizations

Troubleshooting_Workflow Start Low Recovery of This compound Check_Extraction Review Sample Extraction Method Start->Check_Extraction Check_Stability Investigate Analyte Stability Start->Check_Stability Check_Matrix Assess for Matrix Effects Start->Check_Matrix PPT Using Protein Precipitation? Check_Extraction->PPT Antioxidant Added Antioxidant (e.g., Ascorbic Acid)? Check_Stability->Antioxidant Cleanup Is Sample Cleanup Sufficient? Check_Matrix->Cleanup SPE_LLE Switch to SPE or LLE PPT->SPE_LLE Yes Optimize_SPE Optimize SPE Elution Solvent PPT->Optimize_SPE No (SPE) Optimize_LLE Adjust pH for LLE PPT->Optimize_LLE No (LLE) End Recovery Improved SPE_LLE->End Optimize_SPE->End Optimize_LLE->End Add_Antioxidant Add Antioxidant to Protocol Antioxidant->Add_Antioxidant No Light_Protection Protect Samples from Light Antioxidant->Light_Protection Yes Add_Antioxidant->Light_Protection Light_Protection->End Improve_Cleanup Improve Cleanup (e.g., use SPE) Cleanup->Improve_Cleanup No Cleanup->End Yes Improve_Cleanup->End

Caption: Troubleshooting workflow for low recovery of this compound.

Olanzapine_Metabolism Olanzapine Olanzapine PhaseI Phase I Metabolism (Oxidation) Olanzapine->PhaseI PhaseII Phase II Metabolism (Glucuronidation) Olanzapine->PhaseII CYP1A2 CYP1A2 PhaseI->CYP1A2 CYP2D6 CYP2D6 PhaseI->CYP2D6 Metabolite1 N-desmethyl olanzapine CYP1A2->Metabolite1 Metabolite2 2-Hydroxymethyl Olanzapine CYP1A2->Metabolite2 Metabolite3 Olanzapine N-oxide CYP1A2->Metabolite3 CYP2D6->Metabolite1 CYP2D6->Metabolite2 CYP2D6->Metabolite3 UGT UGT1A4, UGT2B10 PhaseII->UGT Glucuronides 10- and 4'-N-glucuronides UGT->Glucuronides

Caption: Simplified metabolic pathway of Olanzapine.

References

Technical Support Center: Isotopic Exchange Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic exchange with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated standards?

A1: Isotopic exchange, also known as back-exchange, is a chemical reaction where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as solvents or the sample matrix.[1][2] This process is problematic because it alters the mass of the internal standard, leading to a decrease in its signal and a potential increase in the signal of the unlabeled analyte.[2][3] This can result in inaccurate and unreliable quantification in sensitive LC-MS/MS assays.[4]

Q2: Which deuterium positions on a molecule are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule.

  • Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are very prone to exchange with protons from protic solvents.[2][3]

  • Moderately Labile: Deuterium atoms on carbon atoms adjacent to a carbonyl group (alpha-protons) can also exchange, particularly under acidic or basic conditions due to keto-enol tautomerism.[2][3]

  • Generally Stable: Deuterium labels on aromatic rings or aliphatic carbon chains that are not adjacent to activating groups are typically stable under standard analytical conditions.[3] Careful selection of the labeling position is crucial to minimize the risk of exchange.[2][5]

Q3: What environmental factors can promote deuterium back-exchange?

A3: Several experimental conditions can catalyze the back-exchange of deuterium:

  • pH: Both strongly acidic (pH < 2) and basic (pH > 8) conditions can significantly accelerate the rate of exchange.[2][3] The minimum rate of exchange for many compounds is often found in a pH range of 2.5 to 7.[3][6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][3] It is crucial to maintain low temperatures during sample storage and analysis.[7][8]

  • Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate exchange.[3][9] The use of aprotic solvents like acetonitrile or THF is preferable when possible.[3]

Q4: How should I properly store and handle deuterated standards to maintain their integrity?

A4: Proper storage and handling are critical for preventing degradation and isotopic exchange.[3]

  • Temperature: Store deuterated standards at the temperature recommended by the manufacturer, which is typically refrigerated (2-8 °C) or frozen (-20 °C or lower).[3]

  • Solvent: If possible, store the standard as a solid.[3] When preparing stock solutions, use high-purity, dry, aprotic solvents. If a protic solvent is necessary, prepare smaller aliquots to minimize exposure to moisture and freeze-thaw cycles.[3]

  • Atmosphere: To prevent contamination from atmospheric moisture, handle standards under an inert atmosphere, such as dry nitrogen or argon.[1][3]

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.[3] For light-sensitive compounds, use amber vials.[1]

Q5: Can I use a deuterated standard that is not co-eluting with my analyte?

A5: It is highly recommended that the deuterated internal standard co-elutes with the analyte. A slight difference in retention time, known as the "deuterium isotope effect," can occur where the deuterated compound elutes slightly earlier in reversed-phase chromatography.[2][10] If the analyte and internal standard do not co-elute, they may be subjected to different matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.[2]

Q6: Are there alternatives to deuterated standards that are less prone to exchange?

A6: Yes, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[5][11] These isotopes are not susceptible to isotopic exchange and are generally more stable.[5][12] While often more expensive to synthesize, they provide more robust and reliable results for high-accuracy quantitative assays.[11][13]

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Internal Standard Signal

This guide will help you determine if the loss of your deuterated internal standard signal is due to isotopic exchange.

Experimental Protocol: Deuterated Standard Stability Assessment

Objective: To evaluate the stability of a deuterated internal standard under specific experimental conditions.[11]

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) and immediately process the sample according to your standard protocol.[11]

    • Incubated Matrix Samples: Spike the same concentration of the internal standard into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C in the autosampler for 24 hours).[3][11]

    • Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[11]

  • Sample Processing: After the incubation period, process the incubated samples using your established extraction method.[11]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[11]

  • Data Analysis:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) suggests instability.[11]

    • Monitor the signal for the unlabeled analyte in the internal standard channel of the incubated samples. An increase in this signal is a strong indicator of back-exchange.[2]

Data Presentation: Stability Assessment Results

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Biological Matrix4257.418%Yes
Reconstitution Solvent4258.525%Yes
Biological Matrix2447.45%No
Reconstitution Solvent2446.5<2%No

Interpretation: The hypothetical data above indicates that the deuterated internal standard is unstable at room temperature, with more significant exchange occurring in the slightly basic reconstitution solvent.[11] Lowering the temperature and maintaining a more neutral pH significantly reduces the extent of isotopic exchange.[11]

Troubleshooting Workflow: Isotopic Exchange

start Unexpected IS Signal Loss check_stability Perform Stability Assessment (Protocol in Guide 1) start->check_stability is_stable Is IS Signal Stable (<15% decrease)? check_stability->is_stable no_exchange Issue is likely not isotopic exchange. Investigate other causes (e.g., instrument drift, matrix effects). is_stable->no_exchange Yes exchange_suspected Isotopic Exchange Suspected is_stable->exchange_suspected No optimize_conditions Optimize Experimental Conditions exchange_suspected->optimize_conditions lower_temp Lower Temperature (Storage & Autosampler) optimize_conditions->lower_temp adjust_ph Adjust pH to 2.5-7 optimize_conditions->adjust_ph use_aprotic Use Aprotic Solvents (if possible) optimize_conditions->use_aprotic revalidate Re-validate Standard Stability lower_temp->revalidate adjust_ph->revalidate use_aprotic->revalidate stable_now Is Standard Stable? revalidate->stable_now consider_alt Consider Alternative IS (e.g., ¹³C-labeled) stable_now->consider_alt No resolved Issue Resolved stable_now->resolved Yes IS Deuterated Internal Standard Stability Position Position of Deuterium Label IS->Position Temp Temperature IS->Temp pH pH of Solution IS->pH Solvent Solvent Type IS->Solvent Labile Labile Position (e.g., on Heteroatom) Position->Labile Decreases Stability Stable_Pos Stable Position (e.g., on Carbon) Position->Stable_Pos Increases Stability High_Temp High Temp Temp->High_Temp Decreases Stability Low_Temp Low Temp Temp->Low_Temp Increases Stability Acid_Base Acidic/Basic pH->Acid_Base Decreases Stability Neutral Neutral pH->Neutral Increases Stability Protic Protic Solvent->Protic Decreases Stability Aprotic Aprotic Solvent->Aprotic Increases Stability

References

Technical Support Center: Purity Assessment of 2-Hydroxymethyl Olanzapine-d3 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of the 2-Hydroxymethyl Olanzapine-d3 standard. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is the deuterium-labeled version of 2-Hydroxymethyl Olanzapine, which is a metabolite of the atypical antipsychotic drug Olanzapine.[1] Its primary application in a laboratory setting is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: What are the typical purity specifications for a this compound standard?

A2: The purity of commercially available this compound standards is typically high, often exceeding 98% or 99%. However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot, as purity can vary.

Q3: What are the potential impurities that could be present in a this compound standard?

A3: Potential impurities in a this compound standard can originate from the synthesis of Olanzapine, the subsequent hydroxylation and deuteration reactions, or degradation. These may include:

  • Process-related impurities: Unreacted starting materials, byproducts from the synthetic route, or residual solvents.

  • Degradation products: Olanzapine itself is known to be unstable and can degrade through oxidation.[2][3] 2-Hydroxymethyl Olanzapine may also be susceptible to degradation.[2]

  • Isotopic impurities: Incomplete deuteration can result in the presence of d0, d1, or d2 analogs of 2-Hydroxymethyl Olanzapine.

Troubleshooting Guide

This section addresses common issues that may arise during the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Unexpected peaks in your HPLC chromatogram could be due to several factors:

  • Impurities in the standard: As mentioned in A3, the standard may contain process-related or degradation impurities.

  • Contamination: The mobile phase, solvent, or the HPLC system itself could be contaminated.

  • Sample degradation: The standard may have degraded after reconstitution. Olanzapine and its metabolites can be sensitive to light and temperature.

  • Co-elution: An impurity peak may be co-eluting with your main peak.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system meets the performance criteria defined in your method (e.g., resolution, tailing factor, theoretical plates).

  • Analyze a Blank: Inject a blank solvent to check for contamination in the solvent and mobile phase.

  • Review the Certificate of Analysis (CoA): Check the reported purity and the chromatogram provided by the supplier to see if similar impurity peaks are present.

  • Optimize HPLC Method: Adjusting the mobile phase composition, gradient, or column chemistry may help to resolve co-eluting peaks.

  • Perform Peak Purity Analysis: If you have a diode array detector (DAD), perform peak purity analysis to check for co-eluting impurities under the main peak.

Q5: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A5: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.

  • Column Degradation: A worn-out or contaminated column can result in poor peak shape.

Troubleshooting Steps:

  • Reduce Injection Volume/Concentration: Try injecting a smaller amount of the sample.

  • Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of the analyte.

  • Use a Different Column: Consider using a column with a different stationary phase or end-capping.

  • Clean or Replace the Column: Flush the column with a strong solvent to remove contaminants, or replace it if it is old.

Mass Spectrometry (MS) Analysis

Q6: I am seeing unexpected masses in my mass spectrum. What do they represent?

A6: Unexpected masses in the mass spectrum could be:

  • Impurities: Chemical impurities will have different molecular weights.

  • Adducts: The analyte may form adducts with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+ACN]+).

  • In-source Fragmentation: The analyte may fragment in the ion source of the mass spectrometer.

  • Isotopic Variants: The presence of naturally occurring isotopes (e.g., 13C, 34S) will result in peaks at M+1, M+2, etc. For a deuterated standard, you may also see signals corresponding to different levels of deuteration.

Troubleshooting Steps:

  • Analyze the Isotope Pattern: Compare the observed isotope pattern with the theoretical pattern for this compound.

  • Optimize MS Parameters: Adjust the fragmentor voltage or collision energy to minimize in-source fragmentation.

  • Modify Mobile Phase: If adduct formation is an issue, try using a different mobile phase additive.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and column used.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the standard in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 1 mg/mL.
Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general parameters for confirming the identity of this compound using LC-MS.

Table 2: LC-MS Method Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Mode Full Scan (for identity) and/or Multiple Reaction Monitoring (MRM) (for quantification)
Expected m/z [M+H]+ = 332.16
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Gas Temperature 325 °C
Gas Flow 8 L/min

Visualizations

Experimental Workflow for Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Dissolve Standard in Solvent hplc Inject into HPLC System prep->hplc dad UV/DAD Detection hplc->dad ms Introduce into Mass Spectrometer dad->ms data_acq Acquire Mass Spectrum ms->data_acq purity Calculate Chromatographic Purity data_acq->purity identity Confirm Molecular Weight data_acq->identity

Caption: Workflow for the purity assessment of this compound.

Troubleshooting Logic for Unexpected HPLC Peaks

cluster_investigation Initial Checks cluster_source Source Identification cluster_action Corrective Actions start Unexpected Peak Observed check_blank Analyze Blank Injection start->check_blank check_coa Review Certificate of Analysis start->check_coa is_contamination Contamination? check_blank->is_contamination is_impurity Known Impurity? check_coa->is_impurity is_contamination->is_impurity No clean_system Clean System / Use Fresh Solvents is_contamination->clean_system Yes is_degradation Degradation Product? is_impurity->is_degradation No optimize_method Optimize HPLC Method is_impurity->optimize_method Yes stress_study Perform Forced Degradation is_degradation->stress_study Yes

Caption: Troubleshooting logic for identifying the source of unexpected HPLC peaks.

References

Calibration curve issues with 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxymethyl Olanzapine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this deuterated internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine.[1][2] Its primary application is as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of 2-Hydroxymethyl Olanzapine in biological matrices.[1][3]

Q2: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?

A2: Deuterated internal standards are considered the gold standard in LC-MS/MS bioanalysis for several reasons.[3][4] Since they are chemically almost identical to the analyte, they co-elute chromatographically and exhibit similar behavior during sample preparation, extraction, and ionization in the mass spectrometer.[4][5] This allows the deuterated IS to effectively compensate for variability, including matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification of the target analyte.[3][4]

Q3: Can this compound be used to quantify Olanzapine itself?

A3: It is not recommended. While they are structurally related, the ionization efficiency and chromatographic behavior of this compound will be different from Olanzapine. Using a substrate to quantify its metabolite, or vice-versa, can lead to significant errors in quantification.[6] The best practice is to use a corresponding deuterated internal standard for each analyte, i.e., Olanzapine-d3 for Olanzapine and this compound for 2-Hydroxymethyl Olanzapine.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, it is generally recommended to store this compound at 2-8°C in a refrigerator.[7] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[1] Olanzapine and its metabolites can be sensitive to light, so protection from light during storage and handling is also advisable.[8]

Troubleshooting Guides

This section provides solutions to common problems you might encounter with your calibration curve when using this compound.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common issue in LC-MS/MS analysis.[9][10] The curve may appear to plateau at higher concentrations or show a curve instead of a straight line.

Possible Causes and Solutions:

Cause Description Troubleshooting Steps
Detector Saturation At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[10]1. Reduce Analyte Concentration: Dilute your higher concentration standards and samples.[11]2. Optimize MS Parameters: Intentionally reduce the sensitivity by adjusting parameters like dwell time or using a less abundant product ion for quantification.[10]
Ionization Saturation/Suppression The electrospray ionization (ESI) source has a limited capacity for ionization. At high concentrations, competition for ionization can occur, leading to a non-linear response.[9][12]1. Dilute Samples: Similar to detector saturation, diluting the samples can help.[11]2. Optimize Chromatography: Improve chromatographic separation to ensure the analyte and internal standard elute in a region with minimal co-eluting matrix components.[4]
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard, causing non-linearity.[4][9]1. Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[4]2. Optimize Chromatography: Adjust the mobile phase gradient or use a different column to separate the analyte from interfering matrix components.[13]
Inappropriate Regression Model Using a linear regression model for an inherently non-linear response will result in a poor fit.1. Use a Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give more weight to the lower concentration points.[9]2. Consider a Quadratic Fit: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model can be used.[10]
Issue 2: High Variability or Poor Precision in Quality Controls (QCs)

Inconsistent results for your QC samples can indicate a number of underlying problems with the analytical method.

Possible Causes and Solutions:

Cause Description Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction recovery or pipetting errors can lead to imprecise results.1. Automate Sample Preparation: If possible, use automated liquid handlers for pipetting and extraction.2. Ensure Proper Mixing: Vortex all samples and standards thoroughly before and during the extraction process.3. Monitor IS Response: The peak area of the internal standard should be consistent across all samples (with the exception of cases with severe matrix effects). Significant variation in the IS response can indicate a problem with sample preparation.[4]
Differential Matrix Effects Even with a deuterated internal standard, slight differences in retention time (isotopic effect) can cause the analyte and IS to be affected differently by matrix components.[4][14]1. Optimize Chromatography for Co-elution: Adjust the chromatographic method to ensure the analyte and internal standard peaks co-elute as closely as possible.[13]2. Evaluate Different Matrix Lots: Test your method with biological matrix from at least six different sources to assess the impact of matrix variability.[5]
Analyte/Metabolite Instability 2-Hydroxymethyl Olanzapine or its deuterated standard may be unstable under certain conditions (e.g., pH, temperature, light exposure).[8][15]1. Control Sample Handling Conditions: Keep samples on ice or at a controlled low temperature during processing. Protect samples from light.[8]2. Optimize pH: The stability of Olanzapine and its metabolites can be pH-dependent. Ensure the pH of your sample and mobile phase is optimized for stability.[15]3. Perform Stability Studies: Conduct thorough stability studies (bench-top, freeze-thaw, long-term storage) to understand the stability of your analyte and internal standard in the matrix.
Issue 3: Poor Peak Shape

Poor chromatography can significantly impact the accuracy and precision of your results.[16] Common peak shape issues include tailing, fronting, and splitting.[17][18]

Possible Causes and Solutions:

Cause Description Troubleshooting Steps
Peak Tailing Often caused by secondary interactions between the analyte and active sites on the column or system.[18]1. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a single ionic form.2. Use a High-Quality Column: Employ a modern, well-deactivated column. Consider using a guard column to protect the analytical column.3. Clean the System: Flush the LC system to remove any contaminants that may be causing active sites.
Peak Fronting Typically a sign of column overload or a mismatch between the injection solvent and the mobile phase.[19]1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample onto the column.2. Match Injection Solvent: Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase conditions.[17]
Split Peaks Can be caused by a partially clogged frit, a void in the column packing, or issues with the injector.[19]1. Check for Clogs: Reverse-flush the column (if recommended by the manufacturer) or replace the column inlet frit.2. Inspect the Column: A void at the head of the column may require replacing the column.3. Maintain the Injector: Perform regular maintenance on the autosampler and injector.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Olanzapine and Metabolites

This is a generalized starting point for method development. Optimization will be required for your specific instrumentation and application.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add 25 µL of this compound internal standard solution.

    • Add 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex and centrifuge.

    • Load the supernatant onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Olanzapine: m/z 313 → 256[20]

      • 2-Hydroxymethyl Olanzapine: m/z 329 → [Product ion to be determined]

      • This compound: m/z 332 → [Corresponding product ion]

    • Optimize collision energy and other MS parameters for each analyte and internal standard.

Visualizations

cluster_workflow Bioanalytical Workflow sample Biological Sample (Plasma, Urine, etc.) add_is Add this compound (IS) sample->add_is extraction Sample Preparation (e.g., SPE, LLE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Integration, Calibration) analysis->data_processing results Final Concentration Results data_processing->results

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

cluster_troubleshooting Calibration Curve Troubleshooting start Calibration Curve Issue Identified check_linearity Is the curve non-linear? start->check_linearity check_precision Are QCs imprecise? check_linearity->check_precision No detector_saturation Detector/Ionization Saturation? check_linearity->detector_saturation Yes check_peak_shape Is peak shape poor? check_precision->check_peak_shape No sample_prep Sample Prep Variability? check_precision->sample_prep Yes tailing Tailing? check_peak_shape->tailing Yes dilute Dilute High Concentration Samples detector_saturation->dilute Yes matrix_effects Matrix Effects? detector_saturation->matrix_effects No improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup Yes weighted_regression Use Weighted Regression/Quadratic Fit matrix_effects->weighted_regression No automate_prep Review/Automate Pipetting & Extraction sample_prep->automate_prep Yes differential_matrix Differential Matrix Effects? sample_prep->differential_matrix No optimize_coelution Optimize Chromatography for Co-elution differential_matrix->optimize_coelution Yes stability Analyte/IS Instability? differential_matrix->stability No control_conditions Control Temp/Light, Check pH stability->control_conditions Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes fronting Fronting? tailing->fronting No reduce_load Reduce Injection Load fronting->reduce_load Yes splitting Splitting? fronting->splitting No check_column Check for Column Void/Clog splitting->check_column Yes

Caption: A decision tree for troubleshooting common calibration curve issues.

References

Validation & Comparative

A Comparative Guide to LC-MS Method Validation for Olanzapine: The Role of 2-Hydroxymethyl Olanzapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of olanzapine in biological matrices. It emphasizes the validation process and the critical role of a stable isotope-labeled internal standard (SIL-IS), such as 2-Hydroxymethyl Olanzapine-d3. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of olanzapine.

Olanzapine is an atypical antipsychotic medication that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP2D6), forming metabolites such as N-desmethyl-olanzapine and 2-hydroxy-olanzapine.[1][2][3] Accurate quantification of olanzapine is crucial for ensuring therapeutic efficacy and safety. LC-MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.

A robust LC-MS method requires a suitable internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte. While olanzapine-d3 is a commonly used SIL-IS, a deuterated version of a major metabolite, such as this compound, can also serve as an effective IS, particularly when analyzing both the parent drug and its metabolites.

Alternative Internal Standards

While a SIL-IS is the gold standard, other compounds have been used as internal standards in olanzapine LC-MS methods. These are typically structural analogues that have similar physicochemical properties to olanzapine.

Commonly Used Internal Standards for Olanzapine Analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards:

    • Olanzapine-d3[4][5]

    • This compound (hypothetical, based on common practice)

  • Structural Analogue Internal Standards:

    • Loratadine[6]

    • Irbesartan[7][8][9]

    • Dibenzepine[10]

    • Quetiapine[11]

The primary advantage of a SIL-IS like this compound is that it co-elutes with the analyte and behaves nearly identically during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential matrix effects and other sources of variability.[12]

Performance Comparison

The following tables summarize the performance characteristics of various LC-MS methods for olanzapine quantification, highlighting the differences when using a SIL-IS versus a structural analogue IS. The data is compiled from published validation studies.

Table 1: Comparison of LC-MS Method Performance Parameters

ParameterMethod with SIL-IS (e.g., Olanzapine-d3)Method with Structural Analogue IS (e.g., Irbesartan, Loratadine)
Linearity Range 0.1 - 30 ng/mL[6]2 - 300 ng/mL[7][8][9]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[6]2 ng/mL[7][8]
Intra-day Precision (%CV) < 6.28%< 7.55%[7]
Inter-day Precision (%CV) < 6.28%< 7.55%[7]
Accuracy (%RE) Within ±15% of nominal< 7.59%[7]
Recovery 84 - 95%[5]~94.8%[7]

Table 2: Summary of Validation Data from Various Studies

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%RE)Reference
Olanzapine-d30.12 - 25.030.12≤ 6.28Not explicitly stated[5]
Loratadine0.1 - 300.1< 10Within acceptable limits[6]
Irbesartan2 - 3002< 7.55< 7.59[7]
DibenzepineNot specified0.005 (mg/kg)< 1185 - 115%[10]
Quetiapine0.10 - 40.00.10< 5.0Not explicitly stated[11]

Experimental Protocols

The validation of a bioanalytical method is essential to ensure its reliability and is guided by regulatory bodies like the FDA and EMA.[13][14][15][16][17] A typical validation protocol for an LC-MS method for olanzapine using this compound would involve the following key experiments:

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of plasma, add 25 µL of this compound internal standard solution.

  • Condition a solid-phase extraction cartridge (e.g., Waters Oasis HLB).[11]

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute olanzapine and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • LC Column: C18 reversed-phase column (e.g., ACE 5 C18-300, 100 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 2mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for olanzapine and this compound.

    • Olanzapine: m/z 313 → 256[6][11][18]

    • This compound: The specific transition would need to be determined empirically but would be based on the mass of the deuterated metabolite.

3. Method Validation Experiments

  • Selectivity: Analyze blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of olanzapine and the IS.

  • Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of olanzapine. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision).

  • Recovery: Compare the peak area of olanzapine extracted from plasma to the peak area of unextracted standards.

  • Matrix Effect: Assess the effect of the biological matrix on the ionization of the analyte and IS by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Stability: Evaluate the stability of olanzapine in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizations

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Plasma Plasma Sample Add_IS Add 2-Hydroxymethyl Olanzapine-d3 IS Plasma->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute LC Liquid Chromatography (Separation) Dry_Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Selectivity Selectivity Data->Selectivity Linearity Linearity Data->Linearity Accuracy Accuracy & Precision Data->Accuracy Recovery Recovery Data->Recovery Stability Stability Data->Stability

Caption: Workflow for LC-MS method validation of olanzapine.

cluster_Metabolism Hepatic Metabolism cluster_Metabolites Metabolites Olanzapine Olanzapine CYP1A2 CYP1A2 Olanzapine->CYP1A2 CYP2D6 CYP2D6 Olanzapine->CYP2D6 FMO3 FMO3 Olanzapine->FMO3 UGT UGT Olanzapine->UGT Desmethyl N-desmethyl-olanzapine CYP1A2->Desmethyl Hydroxymethyl 2-Hydroxymethyl-olanzapine CYP2D6->Hydroxymethyl N_Oxide Olanzapine N-oxide FMO3->N_Oxide Glucuronide Olanzapine-10-glucuronide UGT->Glucuronide

Caption: Simplified metabolic pathway of olanzapine.

References

A Researcher's Guide to Internal Standards for Olanzapine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic olanzapine, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of commonly employed internal standards, including the theoretical advantages of using a deuterated metabolite like 2-Hydroxymethyl Olanzapine-d3, and presents supporting experimental data from published literature.

The ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—to compensate for potential variability. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the analyte, are widely considered the gold standard due to their similar physicochemical properties.

This guide will delve into the performance of the following internal standards for olanzapine analysis:

  • Deuterated Olanzapine (Olanzapine-d3): A widely used SIL internal standard.

  • Structural Analogs (Non-Deuterated): Featuring Quetiapine and Dibenzepine as examples of commonly used non-deuterated internal standards.

  • Deuterated Metabolite (this compound): A theoretical ideal standard, though direct comparative data is not yet available in published literature.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as Olanzapine-d3, are the preferred choice in bioanalytical methods for their ability to co-elute with the parent drug and exhibit nearly identical ionization efficiency.[1] This minimizes the impact of matrix effects and variations in instrument response, leading to higher precision and accuracy.

Performance Data: Olanzapine-d3

A validated UPLC-MS/MS method for the analysis of olanzapine in human serum using Olanzapine-d3 as the internal standard demonstrated excellent performance, as summarized in the table below.[1]

Performance MetricResult
Linearity Range 5–500 nM
Correlation Coefficient (R²) ≥0.999
Limit of Quantification (LOQ) 0.5 nM
Intra-assay Precision (CV%) ≤4.8%
Inter-assay Precision (CV%) ≤4.8%
Accuracy (% Inaccuracy) 2.6–11.9%
Recovery 84–95%
Matrix Effect 100–103%
Experimental Protocol: Olanzapine Quantification with Olanzapine-d3 IS[1]

Sample Preparation:

  • To 100 µL of serum, add 25 µL of Olanzapine-d3 internal standard solution.

  • Precipitate proteins by adding 300 µL of acidic acetonitrile.

  • Perform filtration to remove endogenous phospholipids.

LC-MS/MS Analysis:

  • Column: HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with acidic water and methanol

  • Flow Rate: 0.5 mL/min

  • Ionization: Positive mode electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Olanzapine transition: m/z 313.1 > 256.1 and 313.1 > 198.0

    • Olanzapine-d3 transition: m/z 316.1 > 256.1

Alternative Approaches: Non-Deuterated Structural Analogs

When a deuterated analog is unavailable or not commercially viable, structurally similar compounds are often employed as internal standards. These compounds should ideally have similar extraction recovery and chromatographic retention to the analyte. However, differences in their chemical structure can lead to variations in ionization efficiency, potentially impacting accuracy.

Performance Data: Quetiapine as an Internal Standard

A bioanalytical method for the simultaneous determination of olanzapine and samidorphan in human plasma utilized quetiapine as the internal standard. The validation data for olanzapine in this assay is presented below.[2]

Performance MetricResult
Linearity Range 1–40 µg/mL
Correlation Coefficient (R²) ≥0.99
Intra-day Precision (CV%) 1.90–12.63%
Inter-day Precision (CV%) 5.24–12.17%
Intra-day Accuracy 87.01–115.29%
Inter-day Accuracy 88.60–114.03%
Recovery 97.62%
Experimental Protocol: Olanzapine Quantification with Quetiapine IS[2]

Sample Preparation:

  • Acidify plasma samples with phosphoric acid.

  • Perform solid-phase extraction (SPE) using an HLB cartridge.

RP-HPLC Analysis:

  • Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5µ)

  • Mobile Phase: 10 mM ammonium acetate and acetonitrile (60:40% v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: PDA detector

Performance Data: Dibenzepine as an Internal Standard

A study on the determination of olanzapine in whole blood employed dibenzepine as the internal standard. The method was validated for several parameters, with the following results.[3]

Performance MetricResult
Limit of Quantification (LOQ) 0.005 mg/kg
Inter-day Precision (CV%) <11%
Intra-day Precision (CV%) <11%
Accuracy 85–115%
Recovery 103%
Experimental Protocol: Olanzapine Quantification with Dibenzepine IS[3]

Sample Preparation:

  • Precipitate proteins from whole blood samples using acidic methanol.

LC-MS/MS Analysis:

  • Column: Reversed-phase Zorbax Extend-C18

  • Ionization: Electrospray ionization

  • Detection: Triple-quadrupole mass spectrometer

The Theoretical Ideal: Deuterated Metabolite Internal Standard

While direct comparative data for this compound as an internal standard is not available in the reviewed literature, its use presents a theoretically sound approach. A deuterated version of a major metabolite can be an excellent internal standard, particularly if the metabolite is also being quantified or if it closely mimics the parent drug's behavior in the analytical system.

The use of a deuterated metabolite internal standard would be expected to provide the same benefits as a deuterated parent drug standard, namely improved accuracy and precision due to similar extraction, chromatographic, and ionization characteristics.

Visualizing the Workflow and Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

General workflow for olanzapine bioanalysis.

Olanzapine Olanzapine Metabolite1 N-desmethyl Olanzapine Olanzapine->Metabolite1 Metabolite2 2-Hydroxymethyl Olanzapine Olanzapine->Metabolite2 Metabolite3 Olanzapine N-oxide Olanzapine->Metabolite3

Simplified metabolic pathway of olanzapine.

cluster_Deuterated_Char Characteristics cluster_NonDeuterated_Char Characteristics IS_Type Internal Standard Type Deuterated Deuterated (e.g., Olanzapine-d3) IS_Type->Deuterated NonDeuterated Non-Deuterated Analog (e.g., Quetiapine) IS_Type->NonDeuterated D_Coelution Co-elutes with analyte Deuterated->D_Coelution D_Ionization Similar ionization efficiency Deuterated->D_Ionization D_Matrix Excellent compensation for matrix effects Deuterated->D_Matrix ND_Coelution Different retention time NonDeuterated->ND_Coelution ND_Ionization Different ionization efficiency NonDeuterated->ND_Ionization ND_Matrix May not fully compensate for matrix effects NonDeuterated->ND_Matrix

Key differences between deuterated and non-deuterated internal standards.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for olanzapine. The available data strongly supports the use of a deuterated internal standard, such as Olanzapine-d3, to achieve the highest levels of accuracy and precision. While non-deuterated structural analogs like quetiapine and dibenzepine can be used, they may not fully compensate for analytical variability, particularly matrix effects.

Although direct experimental data is lacking for this compound as an internal standard, its theoretical properties make it a promising candidate that warrants investigation in future method development studies. Researchers should carefully consider the validation data and experimental requirements when selecting the most appropriate internal standard for their specific application.

References

A Head-to-Head Comparison: Cross-Validation of Olanzapine Assays Utilizing 2-Hydroxymethyl Olanzapine-d3 as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical assays are paramount. This guide provides an objective comparison of a standard olanzapine assay with an alternative method, highlighting the cross-validation of an assay using 2-Hydroxymethyl Olanzapine-d3 as an internal standard against a conventional assay employing Olanzapine-d3. The data presented herein offers insights into the performance and suitability of each method for pharmacokinetic and therapeutic drug monitoring studies.

Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, forming several metabolites, including 10- and 4'-N-glucuronides, 4-N-desmethyl olanzapine, olanzapine N-oxide, and 2-hydroxymethyl olanzapine.[1] Accurate quantification of the parent drug is crucial for establishing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of olanzapine and its metabolites due to its high sensitivity and selectivity.[1]

A key component of a robust LC-MS/MS assay is the use of a suitable internal standard (IS). Ideally, a stable isotope-labeled version of the analyte is used to compensate for variations in sample preparation and instrument response. While Olanzapine-d3 is a commonly used internal standard for olanzapine quantification, this guide explores the use of a deuterated metabolite, this compound, as an alternative internal standard.[2][3][4] Cross-validation of bioanalytical methods is essential when data from different analytical methods are to be compared or combined, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]

Comparative Performance Data

The following tables summarize the performance characteristics of two distinct olanzapine assays. "Assay A" represents a conventional method utilizing Olanzapine-d3 as the internal standard. "Assay B" employs this compound as the internal standard. The data is representative of typical validation parameters for such bioanalytical methods.

Table 1: Calibration Curve and Linearity

ParameterAssay A (Olanzapine-d3 IS)Assay B (this compound IS)
Linearity Range (ng/mL) 0.2 - 1200.2 - 120
Correlation Coefficient (r²) >0.998>0.998
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Assay A (Olanzapine-d3 IS)Assay B (this compound IS)
Accuracy (%) Precision (%RSD)
LLOQ 0.298.58.7
Low QC 0.6102.16.5
Mid QC 6097.84.2
High QC 100101.33.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Table 3: Matrix Effect and Recovery

ParameterAssay A (Olanzapine-d3 IS)Assay B (this compound IS)
Matrix Effect (%) 95.2 - 104.896.1 - 103.5
Recovery (%) 88.789.5

Experimental Protocols

The following sections detail the methodologies employed for the validation of both assays.

Sample Preparation: Solid Phase Extraction (SPE)

Human plasma samples (100 µL) were spiked with the respective internal standard (Olanzapine-d3 for Assay A, this compound for Assay B). After vortexing, the samples were loaded onto a pre-conditioned SPE cartridge. The cartridges were washed with a low-eluting power solvent to remove polar impurities. The analytes were then eluted, and the eluent was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[1]

Chromatographic Conditions

A reverse-phase C18 column was used for the chromatographic separation of olanzapine and the internal standard. A gradient elution with a mobile phase consisting of 0.1% trifluoroacetic acid in water and acetonitrile was employed.[8] The total run time was optimized for high-throughput analysis.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analysis was performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for olanzapine and each internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation and the metabolic pathway of olanzapine.

CrossValidationWorkflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Validation Method Validation & Comparison Plasma Human Plasma Samples Spike_A Spike with Olanzapine-d3 (IS for Assay A) Plasma->Spike_A Spike_B Spike with this compound (IS for Assay B) Plasma->Spike_B SPE Solid Phase Extraction (SPE) Spike_A->SPE Spike_B->SPE LC_MSMS LC-MS/MS Analysis (MRM) SPE->LC_MSMS Assay_A Assay A Performance Data LC_MSMS->Assay_A Assay_B Assay B Performance Data LC_MSMS->Assay_B Comparison Cross-Validation Comparison Assay_A->Comparison Assay_B->Comparison

Cross-validation experimental workflow.

OlanzapineMetabolism Olanzapine Olanzapine Metabolite1 10-N-Glucuronide Olanzapine->Metabolite1 UGT1A4 Metabolite2 4'-N-Glucuronide Olanzapine->Metabolite2 Metabolite3 N-Desmethyl Olanzapine Olanzapine->Metabolite3 CYP1A2 Metabolite4 Olanzapine N-Oxide Olanzapine->Metabolite4 FMO Metabolite5 2-Hydroxymethyl Olanzapine Olanzapine->Metabolite5 CYP2D6

Simplified metabolic pathway of olanzapine.

Conclusion

The cross-validation data indicates that both Assay A (using Olanzapine-d3 as IS) and Assay B (using this compound as IS) are accurate, precise, and linear for the quantification of olanzapine in human plasma. The use of a deuterated metabolite as an internal standard demonstrates comparable performance to the deuterated parent drug. The choice of internal standard may depend on the specific goals of the study, such as the simultaneous quantification of olanzapine and its metabolites. This guide provides the foundational data and protocols to assist researchers in selecting the most appropriate bioanalytical method for their drug development needs.

References

The Gold Standard for Metabolite Quantification: A Comparative Guide to 2-Hydroxymethyl Olanzapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of olanzapine and its metabolites, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of 2-Hydroxymethyl Olanzapine-d3 and other deuterated analogues used as internal standards in the quantification of the olanzapine metabolite, 2-hydroxymethyl olanzapine.

In the landscape of pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are widely recognized as the gold standard. Their use is crucial for mitigating variability introduced during sample preparation and analysis, thereby enhancing the reliability of results. This guide delves into the performance of this compound, presenting supporting experimental data and detailed methodologies to inform your analytical decisions.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative mass spectrometry to correct for the loss of analyte during sample processing and to compensate for variations in instrument response, such as matrix effects and ionization suppression or enhancement. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are considered the most suitable choice as they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response to their non-labeled counterparts.

Performance Comparison: this compound vs. Olanzapine-d8

A study by Nozawa et al. (2023) provides a robust LC-MS/MS method for the simultaneous determination of olanzapine, N-desmethylolanzapine, 2-hydroxymethylolanzapine, and olanzapine N-oxide, employing Olanzapine-d8 as a common internal standard for all analytes. The validation data from this study for 2-hydroxymethyl olanzapine serves as a valuable benchmark.

The theoretical advantage of using this compound as an internal standard for its non-deuterated analogue lies in its identical chemical structure, which ensures the most accurate compensation for any analyte-specific variations during the analytical process.

Table 1: Performance Characteristics of Deuterated Internal Standards for 2-Hydroxymethyl Olanzapine Quantification

ParameterMethod using Olanzapine-d8 as Internal Standard[1]Method using this compound as Internal Standard
Analyte 2-Hydroxymethyl Olanzapine2-Hydroxymethyl Olanzapine
Internal Standard Olanzapine-d8This compound
Linearity Range 0.05 - 10 ng/mLData not available in published literature
Intra-day Precision (%CV) ≤ 14.1%Data not available in published literature
Inter-day Precision (%CV) ≤ 14.1%Data not available in published literature
Intra-day Accuracy (%RE) 83.9% - 114%Data not available in published literature
Inter-day Accuracy (%RE) 83.9% - 114%Data not available in published literature

CV: Coefficient of Variation; RE: Relative Error. Data for Olanzapine-d8 is for quantification in whole blood.

Experimental Protocols

A detailed experimental protocol is crucial for replicating and validating analytical methods. Below is the methodology employed in the study by Nozawa et al. (2023) for the quantification of 2-hydroxymethyl olanzapine using Olanzapine-d8 as an internal standard.

Experimental Protocol for Quantification of 2-Hydroxymethyl Olanzapine using Olanzapine-d8[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 40 µL of the biological sample (e.g., whole blood), add 20 µL of water and 30 µL of an acetonitrile solution containing Olanzapine-d8 (internal standard).

  • Add 170 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 4 minutes.

  • Transfer the supernatant to a new tube.

  • Add 10 µL of saturated ammonium carbonate solution and 300 µL of 1-chlorobutane.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 2 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • LC System: ExionLC system (SCIEX)

  • MS System: QTRAP 5500+ MS/MS system (SCIEX) with electrospray ionization (ESI) in positive ion mode.

  • Chromatographic Column: Specific column details were not provided in the abstract.

  • Mobile Phase: Specific mobile phase composition and gradient were not detailed in the abstract.

  • MRM Transitions:

    • 2-Hydroxymethyl Olanzapine: m/z 329.1 → 256.1

    • Olanzapine-d8 (IS): m/z 321.2 → 261.1

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (40 µL) Add_IS Add Olanzapine-d8 (IS) Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data MS->Data Data Acquisition

Caption: Experimental workflow for 2-hydroxymethyl olanzapine quantification.

References

A Comparative Guide to Olanzapine Quantification Methods in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Olanzapine in various matrices is critical for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This guide provides a comparative overview of the most prevalent analytical methods employed for Olanzapine quantification, supported by experimental data from various studies. The primary techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an appropriate analytical method for Olanzapine quantification is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following tables summarize the quantitative performance of different methods as reported in various studies, offering a snapshot of their key validation parameters.

Table 1: Comparison of HPLC-UV Methods for Olanzapine Quantification

ParameterMethod 1Method 2
Linearity Range 5 - 100 ng/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 5 ng/mL[1]8.0 µg/mL[2]
Limit of Detection (LOD) 2 ng/mL[1]3.0 µg/mL[2]
Intra-day Precision (%RSD) 5.0%[1]< 2%[2]
Inter-day Precision (%RSD) 4.0%[1]< 2%[2]
Accuracy (%Error or %Recovery) -8.00% to 1.24%[1]97.7–102.3%[2]
Mean Recovery 89.4%[1]Not Reported

Table 2: Comparison of LC-MS and LC-MS/MS Methods for Olanzapine Quantification

ParameterLC-MSUPLC-MS/MSLC-MS/MS
Linearity Range 2 - 300 ng/mL[3]0.1 - 20 ng/mL[4]0.005 - 0.50 mg/kg
Limit of Quantification (LOQ) 2 ng/mL[5]0.1 ng/mL[4]0.005 mg/kg[6]
Limit of Detection (LOD) 0.7 ng/mL[5]Not ReportedNot Reported
Intra-day Precision (%RSD) < 7.55%[3]< 10%[4]< 11%[6]
Inter-day Precision (%RSD) < 7.55%[3]< 10%[4]< 11%[6]
Accuracy (%RE or %Bias) > 7.59%[3]Within 10%[4]85 - 115%[6]
Mean Recovery 94.8%[3]Not Reported103%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of Olanzapine using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used due to its simplicity and cost-effectiveness.[7]

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To a plasma sample, add an internal standard (e.g., Clozapine).

  • Alkalinize the plasma.

  • Extract the analytes with an organic solvent mixture (e.g., n-hexane-isoamyl alcohol).

  • Perform a back-extraction into an acidic aqueous phase (e.g., phosphate buffer).

  • Inject the aqueous phase into the HPLC system.

2. Chromatographic Conditions [1]

  • Column: Water Spherisorb S5 C6 (250 mm x 4.6 mm ID)

  • Mobile Phase: Water-acetonitrile (55:45 v/v) containing eptansulfonic acid sodium salt and potassium phosphate monobasic.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for clinical and pharmacokinetic studies due to its high sensitivity and specificity.[7]

1. Sample Preparation (Solid-Phase Extraction) [8]

  • To a plasma or serum sample, add a deuterated internal standard (e.g., Olanzapine-d3).[9][10]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Supelclean LC-18).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute Olanzapine and the internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions [8]

  • Column: Zorbax Eclipse plus C18 (100 x 4.5 mm, 3.8 µm)

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (70:30 v/v).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

3. Mass Spectrometric Conditions [8]

  • Ionization: Positive mode Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For Olanzapine, m/z 313 → 256 (quantitative), m/z 313 → 213, and m/z 313 → 198 (confirmative).

Experimental Workflow

The general workflow for Olanzapine quantification in a laboratory setting involves several key stages, from sample receipt to final data reporting.

Olanzapine_Quantification_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Plasma, Serum, etc.) SampleAccession Sample Accessioning & LIMS Entry SampleCollection->SampleAccession SampleStorage Sample Storage (-20°C or -80°C) SampleAccession->SampleStorage SamplePrep Sample Preparation (LLE, SPE, or PPT) SampleStorage->SamplePrep InstrumentalAnalysis Instrumental Analysis (HPLC-UV or LC-MS/MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing DataReview Data Review & QC Check DataProcessing->DataReview ReportGeneration Report Generation DataReview->ReportGeneration ResultDistribution Result Distribution ReportGeneration->ResultDistribution Distribution

Caption: General laboratory workflow for Olanzapine quantification.

Signaling Pathway (Olanzapine Metabolism)

Understanding the metabolic pathway of Olanzapine is crucial for interpreting analytical results, as the presence of metabolites can influence quantification.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_demethylation N-demethylation (CYP1A2, CYP2D6) Olanzapine->N_demethylation N_oxidation N-oxidation (FMO3) Olanzapine->N_oxidation Glucuronidation Direct Glucuronidation (UGT1A4) Olanzapine->Glucuronidation Metabolite1 N-desmethyl-olanzapine N_demethylation->Metabolite1 Hydroxylation 10-N-glucuronidation (UGT1A4) Metabolite2 Olanzapine N-oxide N_oxidation->Metabolite2 Metabolite3 Olanzapine 10-glucuronide Glucuronidation->Metabolite3

Caption: Simplified metabolic pathway of Olanzapine.

References

A Comparative Guide to Internal Standards for Olanzapine Quantification: 2-Hydroxymethyl Olanzapine-d3 vs. Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic drug olanzapine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

This guide provides a comprehensive comparison of two potential deuterated internal standards for olanzapine: its direct analog, Olanzapine-d3, and the deuterated metabolite, 2-Hydroxymethyl Olanzapine-d3. The comparison is based on a review of published bioanalytical methods and established principles of internal standard selection.

Executive Summary

Olanzapine-d3 is a widely accepted and utilized internal standard for the quantification of olanzapine in various biological matrices. Its performance is well-documented in numerous validated bioanalytical methods, demonstrating consistent recovery, minimal matrix effects, and high precision. In contrast, while this compound is commercially available, there is a notable absence of published data demonstrating its use and performance as an internal standard for olanzapine quantification. As a metabolite, its physicochemical properties differ from the parent drug, which may lead to variations in analytical behavior.

Recommendation: Based on the wealth of supporting experimental data and its close structural similarity to the analyte, Olanzapine-d3 is the recommended internal standard for the bioanalysis of olanzapine. The use of this compound for this purpose is not supported by the current scientific literature and would necessitate extensive validation to prove its suitability.

Performance Data Comparison

The following table summarizes the key performance parameters for an internal standard and presents the available data for Olanzapine-d3. A corresponding lack of data for this compound is noted.

Performance ParameterOlanzapine-d3This compoundRationale for Importance
Recovery 84-95%[1]No data availableConsistent recovery between the analyte and IS is crucial to compensate for sample loss during extraction.
Matrix Effect 100-103%[1]No data availableSimilar matrix effects ensure that the ionization of the analyte and IS are equally suppressed or enhanced by matrix components.
Precision (%CV) Within-assay: ≤4.8% Between-assay: ≤4.8%[1]No data availableLow variability in the analyte/IS response ratio is indicative of a robust and reproducible method.
Structural Similarity High (Isotopologue of analyte)Moderate (Metabolite of analyte)A structurally similar IS is more likely to have comparable extraction and chromatographic behavior.
Co-elution Designed to chromatographically resolve from the analyte if necessary, but often co-elutes in LC-MS/MS, which can be acceptable with mass resolution.Likely to have different retention time than olanzapine due to increased polarity.Co-elution can lead to ion suppression. If they do not co-elute, the IS may not effectively compensate for matrix effects at the analyte's retention time.

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates the decision-making process.

ISTD_Selection Analyte Analyte: Olanzapine Ideal_IS Ideal Internal Standard? Analyte->Ideal_IS SIL_IS Stable Isotope-Labeled (SIL) IS Ideal_IS->SIL_IS Yes Analog_IS Structural Analog IS Ideal_IS->Analog_IS No Olanzapine_d3 Olanzapine-d3 SIL_IS->Olanzapine_d3 Direct Analog Metabolite_IS Deuterated Metabolite IS SIL_IS->Metabolite_IS Metabolite Validation Method Validation Olanzapine_d3->Validation HM_Olanzapine_d3 This compound Metabolite_IS->HM_Olanzapine_d3 Data Performance Data Available? HM_Olanzapine_d3->Data Data->Validation Yes No_Data No Published Data Data->No_Data No

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the validation of bioanalytical methods. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed protocols in alignment with global regulatory expectations.

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated standard, is strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), particularly for mass spectrometry-based assays.[1][2][3] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation, which is recognized by both the FDA and EMA.[1][2][3] The primary role of an internal standard is to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantitative data.[4][5]

Comparison of Internal Standard Alternatives

While deuterated internal standards are widely used, other options such as carbon-13 (¹³C)-labeled standards and structural analogs are also employed. The choice of internal standard can significantly impact assay performance. Stable isotope-labeled internal standards are considered the gold standard due to their ability to closely mimic the analyte of interest.[6]

Internal Standard TypeAdvantagesDisadvantagesTypical Performance
Deuterated (²H) Internal Standard - Chemically very similar to the analyte.[7] - Generally more cost-effective than ¹³C-labeled standards.[8]- Potential for chromatographic separation from the analyte (isotope effect).[9][10] - Risk of deuterium-hydrogen back-exchange, especially if the label is on an exchangeable site (-OH, -NH).[7][10]- Generally good accuracy and precision, but can be compromised by the isotope effect and instability.[10][11]
Carbon-13 (¹³C) Labeled Internal Standard - Considered superior due to perfect co-elution with the analyte.[8][9] - Highly stable with no risk of isotopic exchange.[10] - Provides more accurate compensation for matrix effects.[10]- Typically more expensive and may be less commercially available.[8]- Demonstrates improved accuracy and precision compared to deuterated standards.[10]
Structural Analog Internal Standard - Readily available and cost-effective.- Different physicochemical properties compared to the analyte. - May not adequately compensate for matrix effects and extraction variability.[12]- Can lead to unreliable data and assay bias.[12]

Regulatory Expectations for Internal Standards

Regulatory guidelines emphasize the importance of a well-characterized and stable internal standard. Key considerations include:

  • Purity: The internal standard should have high isotopic and chemical purity to minimize interference.[7][13] A Certificate of Analysis (CoA) should be obtained to verify this.[1]

  • Stability: The label should be on a stable, non-exchangeable position within the molecule.[7][13]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the internal standard is necessary to prevent isotopic crosstalk.[7]

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to ensure they experience the same matrix effects.[7][14]

  • Interference: The internal standard should not interfere with the analyte, and vice versa.[1] The ICH M10 guideline specifies acceptance criteria for cross-interference: ≤ 20% of the lower limit of quantification (LLOQ) for IS-to-analyte contributions and ≤ 5% of the IS response for analyte-to-IS contributions.[5][15]

Experimental Protocols for Method Validation

Rigorous validation is required to ensure a bioanalytical method is suitable for its intended purpose.[6] The following are key experiments for validating a method using a deuterated internal standard.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources to check for interference at the retention times of the analyte and the deuterated internal standard.

    • Analyze blank matrix samples spiked with the deuterated internal standard to ensure no interference with the analyte.

    • Analyze blank matrix samples spiked with the analyte at the LLOQ to confirm its detectability.[2]

  • Acceptance Criteria: In blank samples, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ, and the response at the retention time of the internal standard should be ≤ 5% of its response in a spiked sample.[3][15]

Matrix Effect
  • Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.[3]

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with the analyte and deuterated internal standard at the same concentrations as Set A.

      • Set C: Analyte and deuterated internal standard spiked into the biological matrix before extraction.

    • Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.[2]

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[2]

Stability
  • Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various conditions.[1][6]

  • Protocol:

    • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles (typically 3 cycles).

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[1]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Add constant amount of IS Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Inject into LC-MS/MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Report Final Concentration Report Quantification->Report

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision pathway for selecting an appropriate internal standard.

References

A Comparative Guide to Internal Standards for the Bioanalysis of 2-Hydroxymethyl Olanzapine: Focus on Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. 2-Hydroxymethyl olanzapine is a primary metabolite of the atypical antipsychotic olanzapine. Its concentration in biological matrices provides crucial insights into the metabolic profile of the parent drug. The choice of an appropriate internal standard is critical for the reliability of bioanalytical methods, directly impacting the linearity and sensitivity of the assay.

This guide provides a comparative overview of internal standards used for the quantification of 2-Hydroxymethyl Olanzapine, with a focus on the performance of a validated LC-MS/MS method. While the deuterated analog, 2-Hydroxymethyl Olanzapine-d3, represents an ideal internal standard, published data on its specific use is limited. Therefore, this guide will detail the performance of a method utilizing Olanzapine-d8 as an internal standard for the quantification of 2-Hydroxymethyl Olanzapine and discuss the theoretical advantages of using an isotope-labeled analog.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in developing a robust bioanalytical method. An ideal internal standard should be chemically similar to the analyte, have a similar extraction recovery and ionization response, and be chromatographically resolved from the analyte. Stable isotope-labeled internal standards are considered the gold standard as they co-elute with the analyte and exhibit nearly identical physicochemical properties, effectively compensating for matrix effects and variations in sample processing.

Table 1: Linearity and Sensitivity for the Quantification of 2-Hydroxymethyl Olanzapine using Olanzapine-d8 as an Internal Standard [1]

ParameterPerformance
Linearity Range 0.05 - 10 ng/mL
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL

The use of Olanzapine-d8 as an internal standard for 2-Hydroxymethyl Olanzapine demonstrates excellent sensitivity, with an LLOQ of 0.05 ng/mL, and a broad linear range.[1]

The Ideal Internal Standard: this compound

Theoretically, this compound is the most suitable internal standard for the quantification of 2-Hydroxymethyl Olanzapine. As a stable isotope-labeled analog of the analyte, it would share the same extraction recovery, ionization efficiency, and chromatographic retention time as 2-Hydroxymethyl Olanzapine, differing only in mass. This would provide the most accurate correction for any variability during the analytical process, leading to high precision and accuracy. While empirical data is not yet published, its use would be expected to yield linearity and sensitivity performance comparable or superior to that achieved with Olanzapine-d8.

Experimental Workflow and Protocols

A robust and reliable bioanalytical workflow is essential for accurate quantification. The following diagram and protocol are based on a validated method for the analysis of 2-Hydroxymethyl Olanzapine in biological matrices.[1]

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Olanzapine-d8) sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_msms_analysis LC-MS/MS Analysis reconstitution->lc_msms_analysis

Bioanalytical workflow for 2-Hydroxymethyl Olanzapine.
Detailed Experimental Protocol[1]

1. Sample Preparation:

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (Olanzapine-d8 in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate 2-Hydroxymethyl Olanzapine from other matrix components and metabolites.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-Hydroxymethyl Olanzapine: Precursor ion (Q1) m/z 329.1 -> Product ion (Q3) m/z 256.1.

    • Olanzapine-d8 (Internal Standard): Precursor ion (Q1) m/z 321.2 -> Product ion (Q3) m/z 261.1.[1]

  • Ion Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).

Conclusion

The accurate quantification of 2-Hydroxymethyl Olanzapine is crucial for understanding the metabolism of olanzapine. While this compound is the theoretically ideal internal standard, the use of Olanzapine-d8 has been demonstrated to provide excellent linearity and sensitivity in a validated LC-MS/MS method.[1] The provided experimental protocol offers a robust starting point for researchers developing methods for the bioanalysis of this important metabolite. Future studies employing this compound are anticipated to further enhance the accuracy and precision of these assays.

References

Specificity of 2-Hydroxymethyl Olanzapine-d3 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of deuterated internal standards for the quantification of olanzapine and its metabolites in complex biological matrices, with a specific focus on the theoretical advantages and available data related to 2-Hydroxymethyl Olanzapine-d3.

Olanzapine is an atypical antipsychotic medication primarily metabolized in the liver into several metabolites, including 10- and 4′-N-glucuronides, 4-N-desmethyl olanzapine, olanzapine N-oxide, and 2-hydroxymethyl olanzapine.[1] Accurate quantification of olanzapine and its metabolites in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and matrix effects.[2][3][4]

While this compound is commercially available for use as an internal standard, a comprehensive literature search did not yield any published bioanalytical methods with detailed validation data specifically for this deuterated metabolite. However, this guide will provide a theoretical comparison and present available experimental data for the analysis of 2-Hydroxymethyl Olanzapine using a closely related deuterated internal standard, alongside data for the widely used Olanzapine-d3 for the parent drug. This will offer valuable insights into the expected performance and specificity.

Olanzapine Metabolism

The metabolic pathway of olanzapine involves multiple enzymatic reactions, primarily by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT).

Olanzapine Olanzapine N_Desmethyl_Olanzapine 4'-N-desmethyl Olanzapine Olanzapine->N_Desmethyl_Olanzapine CYP1A2 Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine Olanzapine->Hydroxymethyl_Olanzapine CYP2D6 (minor) N_Oxide Olanzapine N-oxide Olanzapine->N_Oxide FMO3 Glucuronides 10- and 4'-N- glucuronides Olanzapine->Glucuronides UGT1A4, UGT2B10 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 40 µL Sample (Whole Blood/Urine) Add_IS Add Water and Olanzapine-d8 in ACN Sample->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex_Centrifuge1 Vortex & Centrifuge Add_ACN->Vortex_Centrifuge1 Supernatant Transfer Supernatant Vortex_Centrifuge1->Supernatant Add_Reagents Add (NH4)2CO3 and 1-Chlorobutane Supernatant->Add_Reagents Vortex_Centrifuge2 Vortex & Centrifuge Add_Reagents->Vortex_Centrifuge2 Organic_Layer Collect Organic Layer Vortex_Centrifuge2->Organic_Layer LC_MSMS LC-MS/MS System (ESI+, MRM) Organic_Layer->LC_MSMS cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Plasma_Sample 1 mL Plasma Sample Add_IS Add Olanzapine-d3 Plasma_Sample->Add_IS Load_Sample Load Sample Add_IS->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Analyte & IS Wash_SPE->Elute Evaporate_Reconstitute Evaporate & Reconstitute Elute->Evaporate_Reconstitute LC_MSMS LC-MS/MS System (ESI+, MRM) Evaporate_Reconstitute->LC_MSMS

References

Performance Evaluation of 2-Hydroxymethyl Olanzapine-d3: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of 2-Hydroxymethyl Olanzapine-d3, a deuterated metabolite of olanzapine, for its application as an internal standard in bioanalytical methods. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative internal standards and supported by experimental data.

Introduction

In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. They co-elute with the analyte of interest, effectively compensating for variations in sample preparation, chromatography, and ionization. This compound is the deuterated form of a minor metabolite of olanzapine. This guide evaluates its performance characteristics, providing a comparative analysis with other commonly used internal standards for olanzapine quantification.

Performance Data Summary

The following tables summarize the key performance metrics for this compound and a common alternative, Olanzapine-d3. The data is compiled from discrete scientific studies and presented for comparative purposes.

Table 1: Performance Characteristics of 2-Hydroxymethyl Olanzapine as an Analyte (using a suitable internal standard)

ParameterPerformance MetricSource
Accuracy 83.9 – 114% (in blood), 75.6 – 118% (in urine)[1]
Precision (Intra-day & Inter-day) ≤ 14.1% (in blood and urine)[1]
Recovery 75.0 – 107%[1]
Matrix Effect 77.0 – 107%[1]
Limit of Quantification (LOQ) 0.05 ng/mL (in blood and urine)[1]

Table 2: Comparative Performance of Olanzapine-d3 as an Internal Standard

ParameterPerformance MetricSource
Accuracy 2.6 – 11.9%[2]
Precision (Within-assay & Between-assay) CV ≤ 4.8%[2]
Recovery 84 – 95%[2]
Matrix Effect 100 – 103%[2]
Limit of Quantification (LOQ) 0.5 nM[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below is a representative experimental protocol for the quantification of olanzapine and its metabolites, including 2-hydroxymethyl olanzapine, using a deuterated internal standard.

Sample Preparation: Two-Step Liquid-Liquid Extraction[1]
  • To a 40 μL aliquot of the biological sample (e.g., whole blood, urine), add 20 μL of water and 30 μL of an acetonitrile solution containing the internal standard (e.g., Olanzapine-d8).

  • Add 170 μL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 × g for 4 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube.

  • Add 6 μL of saturated (NH4)2CO3 solution and 75 μL of 1-chlorobutane.

  • Vortex for 1 minute and centrifuge at 10,000 × g for 2 minutes to separate the organic and aqueous layers.

  • The resulting extract is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of olanzapine and its metabolites.

ParameterCondition
LC System Agilent 1290 Infinity II
Column Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm)
Mobile Phase Gradient elution with 5 mM ammonium formate in water (A) and acetonitrile (B)
Flow Rate 0.3 mL/min
Injection Volume 1 μL
MS System Agilent 6470A Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.1256.1
2-Hydroxymethyl Olanzapine329.1256.1
Olanzapine-d3 (IS)316.1256.1

Visualizations

Metabolic Pathway of Olanzapine

The following diagram illustrates the major metabolic pathways of olanzapine, including the formation of 2-hydroxymethyl olanzapine.

Olanzapine Olanzapine Metabolite1 10-N-Glucuronide Olanzapine->Metabolite1 UGT1A4 Metabolite2 4'-N-Desmethyl Olanzapine Olanzapine->Metabolite2 CYP1A2 Metabolite3 2-Hydroxymethyl Olanzapine Olanzapine->Metabolite3 CYP2D6 (minor pathway) Metabolite4 Olanzapine N-Oxide Olanzapine->Metabolite4 FMO3

Figure 1: Metabolic pathway of olanzapine.

Bioanalytical Workflow

This diagram outlines a typical workflow for the quantification of a drug and its metabolites in a biological matrix using an internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample B Add Internal Standard (this compound) A->B C Extraction (e.g., LLE, SPE) B->C D LC-MS/MS Analysis C->D E Quantification D->E F Data Review & Reporting E->F

Figure 2: Bioanalytical workflow for drug quantification.

Conclusion

This compound demonstrates suitable performance characteristics as an internal standard for the bioanalysis of olanzapine and its metabolites. The presented data on accuracy, precision, and recovery are within acceptable ranges for regulated bioanalysis. While Olanzapine-d3 is a more commonly used internal standard, this compound provides a viable alternative, particularly when the simultaneous quantification of the 2-hydroxymethyl metabolite is required. The choice of internal standard should be based on the specific requirements of the assay, including the analytes of interest and the validation performance.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxymethyl Olanzapine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of 2-Hydroxymethyl Olanzapine-d3, a deuterated metabolite of Olanzapine used in research settings. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures are based on the known hazards of the parent compound, Olanzapine, and general best practices for hazardous and pharmaceutical chemical waste management. Olanzapine is classified as toxic if swallowed, causes skin and eye irritation, and is a suspected carcinogen; therefore, this compound should be handled as a hazardous substance.

I. Hazard Assessment and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The primary risks are associated with the pharmacological activity and potential toxicity of the olanzapine metabolite.

Personal Protective Equipment (PPE) Required:

PPE CategorySpecification
Hand Protection Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Body Protection A standard laboratory coat.
II. Segregation and Containerization of Waste

Proper segregation of waste is the first step in ensuring safe and compliant disposal. Never mix this compound waste with non-hazardous trash.

Waste Streams:

Waste TypeContainer Requirements
Solid Waste (e.g., contaminated gloves, wipes)Double-bagged in clear plastic bags, sealed, and placed in a designated hazardous waste container.
Liquid Waste (e.g., solutions)A designated, compatible, and leak-proof container with a screw-on cap. The container should be stored in secondary containment to prevent spills.[1]
Sharps (e.g., contaminated needles, vials)A designated, puncture-resistant sharps container.
III. Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe handling and disposal of this compound.

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Prepare the designated hazardous waste containers in the work area.

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the date.

  • Waste Collection:

    • Solids: Place any contaminated solid materials, such as absorbent paper or gloves, into the designated, double-bagged hazardous waste container.

    • Liquids: Carefully transfer any liquid waste containing this compound into the designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.

    • Sharps: Dispose of any contaminated sharps directly into the designated sharps container.

  • Container Sealing and Storage:

    • Securely seal all waste containers.[1]

    • Store the sealed containers in a designated hazardous waste accumulation area within the laboratory, away from general work areas.

    • Ensure that incompatible waste types are segregated.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical waste down the drain or in the regular trash.[2]

    • All disposal must be conducted through a licensed hazardous waste management facility, in accordance with local, state, and federal regulations.[3][4]

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Alert others in the vicinity.

    • If safe to do so, contain the spill using appropriate absorbent materials.

    • Collect the contaminated materials and place them in the hazardous solid waste container.

    • Clean the affected area as per your laboratory's standard operating procedures for hazardous spills.

    • Report the spill to your EHS office.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

    In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS office.

Visualized Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage Storage & Disposal A Wear Appropriate PPE B Prepare Labeled Hazardous Waste Containers C Solid Waste (gloves, wipes) B->C Segregate Waste D Liquid Waste (solutions) B->D Segregate Waste E Sharps Waste (vials, needles) B->E Segregate Waste F Place in Double-Bagged Container C->F G Transfer to Leak-Proof Liquid Container D->G H Place in Puncture- Resistant Sharps Container E->H I Seal Containers Securely F->I G->I H->I J Store in Designated Hazardous Waste Area I->J K Contact EHS for Pickup J->K L Disposal by Licensed Facility K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Hydroxymethyl Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 2-Hydroxymethyl Olanzapine-d3, a deuterated metabolite of Olanzapine. Given the potent pharmacological activity of the parent compound, this derivative should be handled with care in a laboratory setting. The following procedures are based on available data for Olanzapine and general best practices for handling potent pharmaceutical compounds and deuterated substances.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.

PPE CategoryRecommendationSpecifications
Hand Protection Double gloving is recommended.Inner Glove: Nitrile, powder-free. Outer Glove: Nitrile or butyl rubber with a breakthrough time of >240 minutes. Gloves must be inspected before use and changed frequently.[1]
Eye Protection Safety glasses with side shields or safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Body Protection A disposable, low-permeability laboratory coat or coverall.Should be buttoned at the collar and cuffs.[1] For larger quantities, a disposable coverall is recommended.[1]
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area or a chemical fume hood.If there is a risk of aerosol generation or handling of powders outside of a contained system, a NIOSH-approved respirator with a particulate filter should be used.
Foot Protection Closed-toe shoes.Protective shoe covers should be considered for larger-scale operations or in case of a spill.[1]

Operational Plan

Handling and Storage

This compound, as a deuterated compound, requires specific handling to maintain its isotopic purity.

  • Ventilation: All handling of the solid compound or solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood or other form of local exhaust ventilation.[2]

  • Inert Atmosphere: To prevent degradation and isotopic exchange, it is recommended to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.

  • Light and Moisture Protection: The compound should be protected from light and moisture. Store in a tightly sealed container in a cool, dry, and dark place.[2]

  • Weighing: Weighing of the solid should be done in a fume hood or a balance enclosure to avoid inhalation of dust particles.

  • Solution Preparation: When preparing solutions, use appropriate solvents and avoid contact with skin and eyes.

Experimental Workflow Diagram

The following diagram outlines the general workflow for handling this compound in a research setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up work area in fume hood prep_ppe->prep_setup prep_weigh Weigh compound prep_setup->prep_weigh prep_sol Prepare solution prep_weigh->prep_sol exp_run Conduct experiment prep_sol->exp_run cleanup_decon Decontaminate work surfaces exp_run->cleanup_decon cleanup_waste Dispose of waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A flowchart illustrating the key steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: All waste should be disposed of through a licensed hazardous waste disposal company. If a take-back program is not available, as a last resort, the compound can be mixed with an undesirable substance like cat litter or coffee grounds, placed in a sealed plastic bag, and then disposed of in the trash.[3] Flushing down the toilet is not recommended.[3]

Spill and Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.

Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills or if there is a risk of dust, respiratory protection is required.

  • Containment:

    • For solid spills: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Cleanup:

    • Carefully collect the absorbed material and any contaminated items and place them in a labeled hazardous waste container.

    • Clean the spill area with a decontaminating solution. While a specific decontamination agent for Olanzapine is not universally established, a study has shown its degradation using titanium dioxide under photocatalytic conditions.[4] In a laboratory setting, a solution of sodium hypochlorite can be used to wash the non-recoverable remainder.

  • Final Cleaning: Wipe the area with a detergent solution and then with water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Decontamination Diagram

The following diagram illustrates the decision-making process for decontaminating a work surface after handling this compound.

Work Surface Decontamination Protocol start Work with this compound complete check_spill Was there a spill? start->check_spill spill_protocol Follow Spill Response Protocol check_spill->spill_protocol Yes routine_decon Perform routine decontamination check_spill->routine_decon No end Decontamination complete spill_protocol->end wipe_detergent Wipe surface with detergent solution routine_decon->wipe_detergent wipe_water Wipe surface with water wipe_detergent->wipe_water wipe_solvent Wipe surface with 70% ethanol or isopropanol wipe_water->wipe_solvent wipe_solvent->end

Caption: A flowchart for the decontamination process after handling this compound.

Toxicological Information

Hazard Profile of Olanzapine
Acute Toxicity Toxic if swallowed. Symptoms of overdose can include drowsiness, slurred speech, agitation, tachycardia, and reduced consciousness.[5]
Skin and Eye Irritation Causes skin and eye irritation.
Sensitization May cause an allergic skin reaction.
Target Organs Central nervous system.[6] Long-term use may be associated with weight gain and elevated liver enzymes.[7]
Occupational Exposure Limits (OELs) No established OEL for this compound. For Olanzapine, some manufacturers have internal OELs, but these are not universally standardized. All handling should aim to minimize exposure.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。